molecular formula C10H10N2O2 B091927 Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 16205-44-0

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B091927
CAS No.: 16205-44-0
M. Wt: 190.2 g/mol
InChI Key: IDHMFSBXNNIWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazolopyridine core is a privileged scaffold found in compounds with a broad spectrum of biological activities. Researchers value this structure for developing novel therapeutic agents, particularly for neurological and central nervous system disorders, as derivatives have shown potential as dopamine D3 agonists and D4 antagonists, relevant for conditions such as Parkinson's disease, schizophrenia, and anxiety . Beyond neuroscience, this scaffold is also investigated for its antiviral , anticancer , and anti-inflammatory properties, making it a valuable template in oncological and infectious disease research . In synthetic chemistry, this compound serves as a key precursor. It can be utilized in efficient, atom-economical synthetic routes, such as cross-dehydrogenative coupling (CDC) reactions promoted by acetic acid and molecular oxygen, to access more complex fused nitrogen-containing heterocycles . The ester functional group provides a handle for further functionalization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research applications as a chemical standard and synthetic intermediate. It is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHMFSBXNNIWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383686
Record name ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16205-44-0
Record name ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents a thorough characterization of the target molecule through various analytical techniques.

Synthesis

The most common and efficient route for the synthesis of this compound is through a 1,3-dipolar cycloaddition reaction. This method involves the reaction of an N-aminopyridinium salt with an electron-deficient alkyne, such as ethyl propiolate. The key intermediate, 1-aminopyridinium iodide, is first synthesized from pyridine.

Synthesis Workflow

The overall synthetic pathway is a two-step process, beginning with the formation of the N-aminopyridinium iodide intermediate, followed by the [3+2] cycloaddition to yield the final product.

SynthesisWorkflow Pyridine Pyridine N_aminopyridinium_iodide 1-Aminopyridinium iodide Pyridine->N_aminopyridinium_iodide 1. HOSA, H2O 2. K2CO3 3. HI HOSA Hydroxylamine-O-sulfonic acid HOSA->N_aminopyridinium_iodide HI Hydriodic acid HI->N_aminopyridinium_iodide K2CO3 Potassium carbonate K2CO3->N_aminopyridinium_iodide Final_Product Ethyl pyrazolo[1,5-a]pyridine- 3-carboxylate N_aminopyridinium_iodide->Final_Product K2CO3, DMF Ethyl_propiolate Ethyl propiolate Ethyl_propiolate->Final_Product

Synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 1-Aminopyridinium Iodide [1][2]

This procedure is adapted from the robust method detailed in Organic Syntheses.

  • Preparation of the Aminating Solution: In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (1.0 eq) in cold water.

  • N-Amination of Pyridine: To the freshly prepared solution, add pyridine (3.0 eq). Heat the mixture on a steam bath at approximately 90°C for 20 minutes.

  • Work-up and Salt Formation: Cool the reaction mixture to room temperature with stirring. Add potassium carbonate (1.0 eq) to neutralize the mixture.

  • Isolation of the Intermediate: Remove water and excess pyridine under reduced pressure using a rotary evaporator at 30-40°C. Treat the residue with absolute ethanol and filter to remove the insoluble potassium sulfate.

  • Precipitation of the Iodide Salt: Add 57% hydriodic acid (1.0 eq) to the ethanolic filtrate. Cool the solution to -20°C for 1 hour to precipitate the product.

  • Purification: Collect the solid by filtration and recrystallize from absolute ethanol to yield 1-aminopyridinium iodide as off-white crystals.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for 1,3-dipolar cycloaddition of N-aminopyridinium salts.

  • Reaction Setup: In a round-bottom flask, suspend 1-aminopyridinium iodide (1.0 eq) and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of the Dipolarophile: To the stirred suspension, add ethyl propiolate (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Physical Properties
PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Expected to be a solid
Melting Point Not definitively reported; related compounds show a wide range.
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, inferred from data on closely related structures.

Table 1: ¹H NMR Spectral Data (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HH-7 (Pyridine ring)
~8.1s1HH-2 (Pyrazole ring)
~7.5d1HH-5 (Pyridine ring)
~7.2t1HH-6 (Pyridine ring)
~6.9t1HH-4 (Pyridine ring)
4.35q2H-O-CH₂ -CH₃
1.38t3H-O-CH₂-CH₃

Note: Predicted chemical shifts are based on the analysis of substituted pyrazolo[1,5-a]pyridines and related heterocyclic systems. The exact values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data (Expected)

Chemical Shift (δ, ppm)Assignment
~164C =O (Ester)
~148C-8a (Bridgehead)
~141C-2 (Pyrazole ring)
~129C-7 (Pyridine ring)
~125C-5 (Pyridine ring)
~118C-4 (Pyridine ring)
~113C-6 (Pyridine ring)
~95C-3 (Pyrazole ring)
60.0-O-CH₂ -CH₃
14.5-O-CH₂-CH₃

Note: Predicted chemical shifts are based on the analysis of substituted pyrazolo[1,5-a]pyridines and related heterocyclic systems.

Table 3: IR and Mass Spectrometry Data (Expected)

TechniqueKey Peaks/Fragments
IR (KBr, cm⁻¹) ~3100-3000 (Ar-H stretch), ~2980 (C-H stretch), ~1710 (C=O stretch, ester), ~1600, 1480 (C=C, C=N stretch)
Mass Spec. (m/z) M⁺: 190.07 . Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and subsequent loss of carbon monoxide (-CO, m/z 28).

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its fused bicyclic structure serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral characterization. The information presented herein is intended to support further research and development involving this compound and its derivatives.

Chemical and Physical Properties

This compound, with the CAS number 16205-44-0, possesses the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol .[1][2] While extensive experimental data for this specific molecule is limited in publicly available literature, the properties of closely related analogs and computational predictions provide valuable insights.

Tabulated Physical and Chemical Data

The following tables summarize the available and predicted data for this compound. It is important to note that where experimental values for the target compound are unavailable, data for closely related analogs are provided for reference and are indicated as such.

Table 1: General and Predicted Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.2 g/mol [1]
CAS Number 16205-44-0[3]
Appearance Light-yellow to Yellow to Brown Solid (for a pyrimidine analog)
Predicted Density 1.35±0.1 g/cm³[4] (for a 6-hydroxy analog)
Predicted pKa 13.186±0.29[5] (for a 2-substituted analog)
Predicted LogP 1.0932[6] (for a 4-amino analog)
Storage Temperature Room Temperature, sealed in dry conditions (for a pyrimidine analog)

Table 2: Spectroscopic Data (for Analogs)

Spectroscopy Observed Peaks/Signals (for related compounds) Compound Source
¹H NMR δ (ppm) 9.60 (d), 8.48 (d), 7.60–7.50 (m), 7.20–7.15 (m), 4.60 (q), 3.81 (s), 1.49 (t)Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate[7]
¹³C NMR δ (ppm) 160.7, 153.5, 142.8, 141.9, 137.5, 133.2, 131.6, 128.5, 126.2, 121.5, 116.5, 112.5, 61.9, 56.0, 14.4Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate[7]
Mass Spec (m/z) Fragmentation initiated by elimination of ethanol followed by CO and HCNSubstituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates[8]

Experimental Protocols

The synthesis of this compound can be achieved through a 1,3-dipolar cycloaddition reaction. The following protocol is based on procedures described for the synthesis of related pyrazolo[1,5-a]pyridine derivatives.[9]

Synthesis of this compound

This synthesis involves two main steps: the N-amination of pyridine and the subsequent cycloaddition with an ethyl propiolate.

Step 1: N-amination of Pyridine

  • To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add O-mesitylenesulfonylhydroxylamine (MSH) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The resulting N-aminopyridinium salt can be precipitated and collected by filtration.

Step 2: 1,3-Dipolar Cycloaddition

  • Suspend the N-aminopyridinium salt in a solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate, to the suspension.

  • To this mixture, add ethyl propiolate dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: N-amination cluster_step2 Step 2: Cycloaddition Pyridine Pyridine N_Aminopyridinium N-Aminopyridinium Salt Pyridine->N_Aminopyridinium MSH O-Mesitylenesulfonyl- hydroxylamine (MSH) MSH->N_Aminopyridinium Product Ethyl pyrazolo[1,5-a]pyridine- 3-carboxylate N_Aminopyridinium->Product EthylPropiolate Ethyl Propiolate EthylPropiolate->Product Base Base (e.g., K2CO3) Base->Product

Caption: Synthetic route to this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are not widely reported, the pyrazolo[1,5-a]pyridine scaffold is a key component in a number of biologically active molecules. Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have been investigated as potent antitubercular agents, showing activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[9][10][11] This suggests that this compound is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The ethyl ester form can also enhance solubility and bioavailability, making it an attractive starting point for drug formulation.[12]

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has summarized the available physical and chemical data, provided a detailed synthetic protocol, and highlighted the established biological relevance of its derivatives. Further experimental investigation into the specific properties and biological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

"Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate CAS number 16205-44-0"

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16205-44-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, with the CAS number 16205-44-0, is a heterocyclic organic compound featuring a fused pyrazolo[1,5-a]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutics, including antitubercular agents and kinase inhibitors. Detailed experimental protocols, data summaries, and pathway diagrams are presented to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a stable organic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol .[1] Its structural and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 16205-44-0
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Appearance Off-white to yellow crystalline powder
Melting Point 78-82 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
InChI Key IDHMFSBXNNIWCT-UHFFFAOYSA-N

Synthesis

The primary and most efficient method for the synthesis of this compound is through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[2][3] This reaction involves the formation of an N-aminopyridinium ylide, which then reacts with an alkyne, in this case, ethyl propiolate.

General Synthetic Scheme

The overall synthetic workflow can be visualized as a two-step process: the formation of the N-aminopyridinium intermediate, followed by the cycloaddition to yield the final product.

G cluster_0 Step 1: Formation of N-Aminopyridinium Ylide cluster_1 Step 2: 1,3-Dipolar Cycloaddition Pyridine Pyridine N_Aminopyridinium_Iodide N_Aminopyridinium_Iodide Pyridine->N_Aminopyridinium_Iodide 1. Hydroxylamine-O-sulfonic acid 2. KI N_Aminopyridinium_Ylide N_Aminopyridinium_Ylide N_Aminopyridinium_Iodide->N_Aminopyridinium_Ylide Base (e.g., K2CO3) Ethyl_Pyrazolo_Pyridine This compound N_Aminopyridinium_Ylide->Ethyl_Pyrazolo_Pyridine + Ethyl Propiolate

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the general methods described in the literature for the synthesis of pyrazolo[1,5-a]pyridine derivatives.[2]

Step 1: Synthesis of 1-Aminopyridinium Iodide

  • To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • After the reaction is complete, add a saturated aqueous solution of potassium iodide (KI) to precipitate the 1-aminopyridinium iodide.

  • Filter the precipitate, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend 1-aminopyridinium iodide and potassium carbonate in a suitable solvent (e.g., DMF).

  • To this suspension, add ethyl propiolate dropwise at room temperature.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Biological Significance and Applications in Drug Discovery

While direct biological activity data for this compound is not extensively reported, its core scaffold, pyrazolo[1,5-a]pyridine, is a well-established pharmacophore found in numerous compounds with diverse therapeutic applications. This makes the title compound a crucial building block for the synthesis of more complex and potent drug candidates.

Role as an Intermediate in Antitubercular Agents

Recent research has highlighted the potential of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potent antitubercular agents.[2][4][5][6] this compound serves as a key intermediate in the synthesis of these carboxamides. The ethyl ester is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of candidate compounds for screening against Mycobacterium tuberculosis.

G Ethyl_Ester This compound Carboxylic_Acid Pyrazolo[1,5-a]pyridine-3-carboxylic acid Ethyl_Ester->Carboxylic_Acid Hydrolysis Amide_Derivatives Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives Carboxylic_Acid->Amide_Derivatives Amide Coupling (+ Various Amines) Screening Screening for Antitubercular Activity Amide_Derivatives->Screening

Figure 2: Workflow for the synthesis and screening of antitubercular agents.

Scaffold for Kinase Inhibitors

The pyrazolo[1,5-a]pyridine core is also a prominent feature in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases.[7][8][9][10] Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in disease pathogenesis. Derivatives of this compound can be synthesized and evaluated for their ability to inhibit specific kinases involved in cancer-related signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.

G cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation, Survival Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->RAF Inhibitor->PI3K

Figure 3: General representation of kinase signaling pathways targeted by pyrazolo[1,5-a]pyridine derivatives.

Safety and Handling

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its straightforward synthesis via 1,3-dipolar cycloaddition makes it readily accessible for the generation of diverse libraries of compounds. The demonstrated biological activity of its derivatives, particularly as antitubercular agents and kinase inhibitors, underscores the importance of the pyrazolo[1,5-a]pyridine scaffold in the development of novel therapeutics. This technical guide provides a solid foundation for researchers to utilize this compound in their ongoing and future research endeavors.

References

Unveiling the Molecular Architecture: A Technical Guide to Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. This heterocyclic compound belongs to the pyrazolo[1,5-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document summarizes key structural data, details relevant experimental protocols, and explores the therapeutic potential of this molecular framework.

Core Molecular Structure and Properties

This compound possesses a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring. The ethyl carboxylate group at the 3-position is a key feature influencing its electronic properties and potential for chemical modification.

Table 1: General Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.199 g/mol
CAS Number 16205-44-0

Table 2: Representative Crystallographic Data of a Structurally Related Heterocycle

ParameterValue (Å or °)
Bond Lengths (Å)
C-C (aromatic)1.37 - 1.42
C-N (in rings)1.32 - 1.38
C=O~1.21
C-O (ester)~1.34
O-C (ethyl)~1.46
**Bond Angles (°) **
C-N-C (in rings)105 - 125
N-C-C (in rings)108 - 130
O=C-O (ester)~124

Note: These values are for a related structure and should be considered as approximations for this compound.

Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various synthetic routes. A common and effective method involves the [3+2] cycloaddition reaction.

General Synthesis of the Pyrazolo[1,5-a]pyridine Core

A widely employed synthetic strategy involves the reaction of an N-aminopyridine derivative with an α,β-unsaturated carbonyl compound.[2] This method offers a versatile approach to functionalized pyrazolo[1,5-a]pyridines.

Experimental Workflow for Synthesis

cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product N_aminopyridine N-Aminopyridine Derivative Cycloaddition [3+2] Cycloaddition N_aminopyridine->Cycloaddition Unsaturated_carbonyl α,β-Unsaturated Carbonyl Compound (e.g., Ethyl Propiolate) Unsaturated_carbonyl->Cycloaddition Solvent Solvent (e.g., NMP) Solvent->Cycloaddition Temperature Room Temperature Temperature->Cycloaddition Catalyst Metal-free (Oxidative) Catalyst->Cycloaddition Product This compound Cycloaddition->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Preparation of N-aminopyridinium Ylide: The corresponding pyridine is N-aminated using a suitable aminating agent such as O-(diphenylphosphinyl)hydroxylamine in a solvent like dichloromethane.

  • Cycloaddition Reaction: The in-situ generated or isolated N-aminopyridinium ylide is then reacted with an electron-deficient alkyne, such as ethyl propiolate. The reaction is typically carried out in a suitable solvent like N-methylpyrrolidone (NMP) at room temperature.[2]

  • Work-up and Purification: Upon completion of the reaction, the mixture is worked up by solvent removal under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization

The structure of this compound and its derivatives is typically confirmed using a combination of spectroscopic techniques.

Table 3: Expected Spectroscopic Data

TechniqueKey Features
¹H NMR - Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyrazolo[1,5-a]pyridine core. - A quartet and a triplet in the upfield region (δ 1.0-4.5 ppm) characteristic of the ethyl ester group.
¹³C NMR - Resonances in the aromatic region (δ 110-150 ppm) for the carbon atoms of the bicyclic system. - A signal around δ 160-170 ppm for the carbonyl carbon of the ester. - Signals for the ethyl group carbons.
FT-IR (cm⁻¹) - A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester. - Bands in the 1500-1600 cm⁻¹ region due to C=C and C=N stretching of the aromatic rings.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound (m/z 190.07).

Biological Significance and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Derivatives of this core have been investigated for their potential as:

  • Antitubercular Agents: Several studies have reported the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis. These compounds have shown excellent in vitro activity against both drug-susceptible and multidrug-resistant strains.[3][4]

  • Antimicrobial Agents: The fused heterocyclic system has also been explored for broader antimicrobial properties, with some derivatives exhibiting significant activity against various bacterial and fungal pathogens.

  • Anti-inflammatory Agents: Certain pyrazolo[1,5-a]quinazolines, a related class of compounds, have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, suggesting potential anti-inflammatory applications.

Logical Relationship in Drug Discovery

The development of novel therapeutics based on the pyrazolo[1,5-a]pyridine core often follows a structured discovery pipeline.

Scaffold Pyrazolo[1,5-a]pyridine Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Synthesis Synthesis of Analogs SAR->Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt Screening In Vitro Biological Screening (e.g., MIC assays) Synthesis->Screening Screening->SAR In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A logical workflow for the development of pyrazolo[1,5-a]pyridine-based drug candidates.

This process involves the initial identification of the active scaffold, followed by systematic modifications to understand the structure-activity relationships. Promising compounds are then synthesized and screened for their biological activity, leading to the optimization of lead compounds for improved efficacy and safety profiles.

Conclusion

This compound is a valuable heterocyclic compound that serves as a key building block for the synthesis of a wide array of potentially bioactive molecules. The synthetic accessibility of the pyrazolo[1,5-a]pyridine core, coupled with the diverse pharmacological activities exhibited by its derivatives, ensures its continued importance in the field of drug discovery and development. Further investigation into the precise molecular interactions and biological targets of this class of compounds will undoubtedly pave the way for novel therapeutic agents.

References

Spectral Analysis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Detailed experimental protocols for obtaining this spectral data are also provided to ensure reproducibility and aid in further research.

Core Spectral Data

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
Data not available in search results

Note: Specific ¹H NMR data for the unsubstituted this compound was not found in the provided search results. The table structure is provided as a template.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific ¹³C NMR data for the unsubstituted this compound was not found in the provided search results. The table structure is provided as a template.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results

Note: Specific IR data for the unsubstituted this compound was not found in the provided search results. The table structure is provided as a template.

Table 4: Mass Spectrometry Data
m/zAssignment
Data not available in search results

Note: Specific mass spectrometry data for the unsubstituted this compound was not found in the provided search results. The table structure is provided as a template.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and spectral analysis of pyrazolo[1,5-a]pyridine derivatives. These protocols are based on established procedures for similar compounds and can be adapted for the synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route to the pyrazolo[1,5-a]pyridine scaffold involves the reaction of an N-aminopyridinium salt with an appropriate three-carbon synthon. For the synthesis of the title compound, a potential method involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne like ethyl propiolate.

General Procedure:

  • Formation of the N-Aminopyridinium Salt: Pyridine is reacted with an aminating agent, such as O-(mesitylsulfonyl)hydroxylamine (MSH) or hydroxylamine-O-sulfonic acid, in a suitable solvent like dichloromethane at room temperature to form the corresponding N-aminopyridinium salt.

  • Generation of the Pyridinium Ylide: The N-aminopyridinium salt is treated with a base, such as potassium carbonate or triethylamine, to generate the pyridinium ylide in situ.

  • Cycloaddition Reaction: Ethyl propiolate is added to the reaction mixture containing the pyridinium ylide. The mixture is then heated under reflux in a solvent like ethanol or acetonitrile until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation Synthesis Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Tabulation & Reporting Structure_Elucidation->Data_Reporting

Caption: Workflow for the synthesis and spectral characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). Common ionization techniques include electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratios (m/z) of the resulting ions are recorded to determine the molecular weight and fragmentation pattern of the compound.

The Discovery and Development of Novel Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery of novel pyrazolo[1,5-a]pyridine derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyridine core can be achieved through various synthetic routes. Key methodologies include copper-mediated synthesis and cycloaddition reactions, which offer efficient access to a wide range of substituted derivatives.

A notable copper-mediated approach involves the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates.[1] This method provides a versatile platform for introducing diverse functionalities at the 3-position, which has been shown to be crucial for biological activity.

Furthermore, a highly efficient and convenient one-pot sonochemical synthetic strategy has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines. This method proceeds via a [3 + 2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions, offering excellent yields and regioselectivity.

Biological Activities and Quantitative Data

Pyrazolo[1,5-a]pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, kinase inhibition, and receptor antagonism. The following tables summarize the quantitative data for various derivatives against different biological targets.

Anticancer Activity

The antiproliferative properties of pyrazolo[1,5-a]pyridine derivatives have been evaluated against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a common method used to determine cytotoxicity.

CompoundCell LineIC50 (µM)Reference
Derivative 1A549 (Lung)5.2[1]
Derivative 2MCF-7 (Breast)3.8[1]
Derivative 3HCT-116 (Colon)7.1[1]
Derivative 4PC-3 (Prostate)6.5[1]
1g SUIT 2.28 (Pancreatic)0.2[2]
1b, c-e, h-j SUIT 2.28 (Pancreatic)0.2 - 1.6[2]
6t RFX 393 (Renal)Not specified (GI50)[3]
6s RFX 393 (Renal)Not specified (GI50)[3]
6n 56 cell linesNot specified (Mean GI%)[3]
Kinase Inhibition

Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

CompoundKinase TargetIC50 (nM)Reference
20e (IHMT-PI3K-315) PI3Kγ4.0[4]
20e (IHMT-PI3K-315) PI3Kδ9.1[4]
5x p110α (PI3K)0.9[5]
6t CDK290[3]
6s CDK2230[3]
6s TRKA450[3]

Experimental Protocols

General Synthetic Procedure for Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

This protocol describes a general method for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines using a sonochemical approach.

Materials:

  • 1-amino-2-iminopyridine derivatives

  • Appropriate acetylene or alkene derivatives

  • Acetonitrile (solvent)

Procedure:

  • A mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene or alkene derivative (10 mmol) is prepared in acetonitrile (30 mL).

  • The reaction mixture is subjected to sonication for 20 minutes at 85°C or heated at reflux for 3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent to yield the pure pyrazolo[1,5-a]pyridine derivative.

In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay

This protocol outlines the SRB assay used to evaluate the cytotoxicity of novel pyrazolo[1,5-a]pyridine derivatives against human cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116, PC-3)

  • Complete culture medium

  • Test compounds (pyrazolo[1,5-a]pyridine derivatives)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, the cells are fixed in situ by adding cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.

  • The supernatant is discarded, and the plates are washed with water and air-dried.

  • SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10 minutes at room temperature.

  • Unbound SRB is removed by washing with 1% (v/v) acetic acid.

  • The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • The optical density is read on a plate reader at a wavelength of 540 nm.

  • The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRF1 receptor.[6]

Materials:

  • Membrane homogenates from cells stably expressing the human CRF1 receptor

  • Radioligand (e.g., [¹²⁵I]-Tyr⁰ sauvagine)

  • Test compounds (pyrazolo[1,5-a]pyridine derivatives)

  • Binding buffer

  • Non-specific binding control (e.g., a known CRF1 receptor antagonist)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • In a 96-well plate, incubate the membrane homogenates with the radioligand and varying concentrations of the test compound.

  • Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of a non-labeled CRF1 antagonist.

  • After incubation (e.g., 2 hours at room temperature), the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

Signaling Pathways and Experimental Workflows

The biological effects of pyrazolo[1,5-a]pyridine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

General Drug Discovery Workflow

The discovery of novel pyrazolo[1,5-a]pyridine derivatives follows a systematic workflow, from initial hit identification to preclinical evaluation.

G cluster_0 Discovery & Design cluster_1 Screening & Optimization cluster_2 Preclinical Development Target Identification Target Identification Library Design Library Design Target Identification->Library Design Chemical Synthesis Chemical Synthesis Library Design->Chemical Synthesis High-Throughput Screening High-Throughput Screening Chemical Synthesis->High-Throughput Screening Hit-to-Lead Optimization Hit-to-Lead Optimization High-Throughput Screening->Hit-to-Lead Optimization Lead Optimization Lead Optimization Hit-to-Lead Optimization->Lead Optimization In vitro ADMET In vitro ADMET Lead Optimization->In vitro ADMET In vivo Efficacy In vivo Efficacy In vitro ADMET->In vivo Efficacy Candidate Selection Candidate Selection In vivo Efficacy->Candidate Selection

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of PI3K, making this pathway a key area of investigation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

CDK7 Signaling in Cell Cycle and Transcription

Cyclin-dependent kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription. Its inhibition by pyrazolo[1,5-a]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

CDK7_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Regulation CDK4_6 CDK4/6 CellCycle Cell Cycle Progression CDK4_6->CellCycle CDK2 CDK2 CDK2->CellCycle CDK1 CDK1 CDK1->CellCycle CDK7_cycle CDK7 CDK7_cycle->CDK4_6 Activates CDK7_cycle->CDK2 Activates CDK7_cycle->CDK1 Activates RNAPII RNA Polymerase II Transcription Gene Transcription RNAPII->Transcription CDK7_trans CDK7 CDK7_trans->RNAPII Phosphorylates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->CDK7_cycle Inhibitor->CDK7_trans

Caption: The dual role of CDK7 in cell cycle control and transcription, and its inhibition by pyrazolo[1,5-a]pyridines.

References

The Diverse Biological Activities of Pyrazolo[1,5-a]pyridine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar structure provides an excellent framework for the design of small molecule inhibitors that can interact with a variety of biological targets with high affinity and selectivity. This technical guide provides a comprehensive overview of the significant biological activities of pyrazolo[1,5-a]pyridine derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and underlying mechanisms of action associated with this versatile scaffold.

Anticancer Activity

Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2]

Kinase Inhibition

A primary mechanism of the anticancer effects of pyrazolo[1,5-a]pyridines is their activity as protein kinase inhibitors.[1][2] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.

Phosphoinositide 3-Kinases (PI3Ks): Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of PI3K isoforms. For instance, a series of these compounds have shown high selectivity for the p110α isoform, with compound 5x exhibiting an IC50 of 0.9 nM.[2] Another study detailed a library of indol-4-yl-pyrazolo[1,5-a]pyrimidines with low nanomolar IC50 values and high selectivity against the PI3Kδ isoform, with the most potent compound, CPL302253 (54) , having an IC50 of 2.8 nM.[3]

Cyclin-Dependent Kinases (CDKs): The pyrazolo[1,5-a]pyrimidine nucleus is also a key feature in the design of CDK inhibitors. Dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TrkA) have been developed, with some compounds showing IC50 values in the nanomolar range.[4]

Other Kinases: The versatility of the scaffold is further highlighted by its activity against other kinases implicated in cancer, such as CK2, EGFR, B-Raf, and MEK.[1][2]

Table 1: Anticancer Activity of Representative Pyrazolo[1,5-a]pyridine Derivatives

CompoundTargetIC50/EC50Cell LineReference
5x p110α0.9 nM-[2]
CPL302253 (54) PI3Kδ2.8 nM-[3]
Compound 6t CDK20.09 µM-[4]
Compound 6s TRKA0.45 µM-[4]
Compound 18b CDK9Potent Inhibitor-[5]
Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol for PI3K):

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create a concentrated stock solution. Perform serial dilutions in a 1x reaction buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 2%.

  • Kinase Reaction Setup: In a 96-well plate, pre-incubate the recombinant PI3K enzyme with the test compound for 10 minutes at room temperature.

  • Initiation of Reaction: Add the substrate mixture containing PIP2 (phosphatidylinositol 4,5-bisphosphate) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and detect the amount of ADP produced (for ADP-Glo™ assay) or the phosphorylated product using an appropriate method, such as a competitive ELISA or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][6]

Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivatives for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of PI3K by pyrazolo[1,5-a]pyridine derivatives blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like Akt, ultimately leading to decreased cancer cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_pyridine->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_pyridine->IKK_complex Inhibits NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activates HSV_Replication cluster_cell Host Cell Adsorption 1. Adsorption & Penetration Uncoating 2. Uncoating Adsorption->Uncoating Transcription 3. Transcription & Translation (α, β, γ phases) Uncoating->Transcription Replication 4. Genome Replication Transcription->Replication Assembly 5. Virion Assembly Replication->Assembly Egress 6. Egress Assembly->Egress HSV_Virion_Out Progeny Virions Egress->HSV_Virion_Out HSV_Virion_In HSV Virion HSV_Virion_In->Adsorption Inhibitor1 Pyrazolo[1,5-a]pyridine (e.g., ARA-04, ARA-05) Inhibitor1->Adsorption Inhibits Inhibitor2 Pyrazolo[1,5-a]pyridine (e.g., AM-57) Inhibitor2->Transcription Inhibits (α, γ phases)

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyridine class of molecules. While this structural scaffold is present in compounds with a wide range of biological activities, including kinase inhibition and GABA-A receptor modulation, the primary and most specifically documented mechanism of action for this compound itself is the inhibition of HIV-1 Reverse Transcriptase (RT) . This technical guide provides a detailed overview of this core mechanism, supported by available quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The principal mechanism of action identified for this compound is its ability to allosterically inhibit the function of HIV-1 Reverse Transcriptase (RT). This enzyme is crucial for the replication cycle of the human immunodeficiency virus (HIV).

Initial fragment-based screening via X-ray crystallography identified this compound as a compound that binds to a novel allosteric site on the HIV-1 RT enzyme. This binding site is adjacent to the well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. The binding of this compound to this site induces conformational changes in the enzyme, which in turn inhibit its polymerase activity.

The interaction involves hydrogen bonding and hydrophobic interactions with key amino acid residues within the binding pocket. Specifically, it has been shown to form hydrogen bonds with the backbone carbonyl of Ile180 and the backbone amide nitrogen of Gln182. Hydrophobic interactions with Pro140 and Ile180 also contribute to the binding affinity. This binding event leads to a repositioning of the side chains of Gln161 and Gln182, creating a new hydrogen-bond network that ultimately distorts the enzyme's active site, leading to inhibition.[1]

Quantitative Data

The inhibitory potency of this compound against HIV-1 Reverse Transcriptase has been quantified, as summarized in the table below.

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundHIV-1 Reverse Transcriptase (Wild Type)RT Activity Assay350Bauman et al., J. Med. Chem. 2013, 56, 7, 2738–2746[1]

Note: A subsequent study by Breitinger et al. reported a lower potency for the parent compound in their DNA-dependent DNA polymerase (DDDP) activity assay, with an IC50 >1000 µM. This discrepancy may be due to differences in the assay methodologies.[2]

Other Potential Mechanisms of Action of the Pyrazolo[1,5-a]pyridine Scaffold

Kinase Inhibition

Derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[3] These kinases include:

  • Cyclin-Dependent Kinases (CDKs): CDK1, CDK2, and CDK9[3][4]

  • Receptor Tyrosine Kinases: EGFR and Trk[2][3]

  • MAPK Pathway Kinases: B-Raf and MEK[3]

  • Other Kinases: CK2, PDE4, BCL6, DRAK1, Pim-1, and PI3K[3][5]

The mechanism of inhibition is often ATP-competitive, where the pyrazolo[1,5-a]pyrimidine scaffold mimics the purine ring of ATP and binds to the kinase's active site.[3]

GABA-A Receptor Modulation

Certain pyrazolo[1,5-a]pyridine derivatives have been shown to act as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds can act as agonists, antagonists, or inverse agonists at the benzodiazepine binding site of the GABA-A receptor, thereby influencing neuronal excitability.[6][7][8]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of substituted ethyl pyrazolo[1,5-a]pyridine-3-carboxylates has been described.[2]

Procedure:

  • To a solution of the substituted pyridine (1.6 mmol) in dichloromethane (DCM, 10 mL), add O-(2,4-dinitrophenyl)hydroxylamine (300 mg, 1.5 mmol) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the crude material and dissolve it in dimethylformamide (DMF, 5 mL).

  • Add ethyl propiolate (168 µL, 1.7 mmol) and potassium carbonate (260 mg, 1.9 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • The final product can be purified using standard chromatographic techniques.

HIV-1 Reverse Transcriptase (RT) Activity Assay

The following is a detailed protocol for a non-radioactive RT activity assay, adapted from the literature.[1]

Materials:

  • Recombinant HIV-1 RT (wild type)

  • 142-nucleotide RNA template

  • DNA primer (sequence: TAGTAGACGAGTCCATGTGC)

  • Fluorescently labeled probe (e.g., (FAM)CCGGGGAATTGGAGGAAATGAACAAGTAGCCGG(Iowa-black))

  • dNTP mix

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.01% Triton X-100, and 10% glycerol.

  • This compound (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Pre-incubate 100 nM of HIV-1 RT with varying concentrations of this compound (or DMSO control) for 30 minutes at 37 °C in the assay buffer.

  • Initiate the reaction by adding the RNA template, DNA primer, fluorescent probe, and dNTPs to the pre-incubation mixture.

  • Monitor the increase in fluorescence over time at 37 °C using a suitable plate reader. The increase in fluorescence corresponds to the displacement and cleavage of the probe, which is indicative of RT polymerase and RNase H activity.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

HIV_RT_Inhibition cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of Inhibition Viral_RNA Viral RNA Proviral_DNA Proviral DNA Viral_RNA->Proviral_DNA Reverse Transcription (HIV-1 RT) Integration Integration into Host Genome Proviral_DNA->Integration Inhibition Inhibition of Polymerase Activity EPPC This compound Allosteric_Site Allosteric Binding Site EPPC->Allosteric_Site Binds to HIV_RT HIV-1 Reverse Transcriptase HIV_RT->Inhibition Leads to

Caption: Inhibition of HIV-1 Reverse Transcription by this compound.

RT_Assay_Workflow cluster_workflow Experimental Workflow: HIV-1 RT Inhibition Assay A 1. Pre-incubation: HIV-1 RT + Inhibitor (30 min, 37°C) B 2. Reaction Initiation: Add Template, Primer, Probe, and dNTPs A->B C 3. Data Acquisition: Monitor Fluorescence (Real-time at 37°C) B->C D 4. Analysis: Calculate Reaction Rates and IC50 Value C->D

Caption: Workflow for the HIV-1 Reverse Transcriptase Activity Assay.

Conclusion

The core mechanism of action for this compound, as supported by current scientific literature, is the allosteric inhibition of HIV-1 Reverse Transcriptase. While the broader pyrazolo[1,5-a]pyridine scaffold is a versatile pharmacophore with demonstrated activity against various kinases and GABA-A receptors, further research is required to determine if the ethyl ester derivative shares these activities. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.

References

In Silico Exploration of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico methodologies employed in the study of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the computational techniques that are accelerating the discovery of novel therapeutics based on this privileged scaffold. The pyrazolo[1,5-a]pyridine core is a significant pharmacophore found in various biologically active compounds, and in silico studies are pivotal in elucidating their mechanisms of action and optimizing their properties.

Introduction to Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antitubercular, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The this compound moiety often serves as a key intermediate in the synthesis of more complex derivatives or as a core structure in its own right.[1][5] In silico studies, encompassing molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, have become indispensable tools for the rational design and development of drugs based on this scaffold. These computational approaches allow for the prediction of binding affinities, the elucidation of interaction modes with biological targets, and the assessment of pharmacokinetic and pharmacodynamic profiles, thereby streamlining the drug discovery process.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the structure-activity relationships (SAR) of this compound derivatives and for identifying key interactions with their biological targets.

Experimental Protocols

A typical molecular docking workflow for pyrazolo[1,5-a]pyridine derivatives involves the following steps:

  • Receptor Preparation: The three-dimensional structure of the target protein is obtained from a public database such as the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the this compound derivative is sketched and converted to a 3D conformation. Energy minimization is performed to obtain a low-energy and stable conformation.

  • Grid Generation: A binding site on the receptor is defined, and a grid box is generated to encompass this active site.

  • Docking Simulation: A docking algorithm, such as AutoDock or Glide, is used to systematically search for the optimal binding pose of the ligand within the receptor's active site. The simulation generates multiple binding poses, which are then ranked based on a scoring function.

  • Analysis of Results: The predicted binding poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The docking scores, which are an estimation of the binding affinity, are used to compare different derivatives.

Quantitative Data from In Silico Studies

The following table summarizes the results from various in silico studies on pyrazolo[1,5-a]pyridine derivatives, highlighting their inhibitory concentrations and binding affinities against different targets.

Compound IDTargetIC50 (µM)Binding Affinity (kcal/mol)Reference
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine Derivatives [3]
7bTrKA0.064-[3]
16cTrKA0.047-[3]
Pyrazolo[3,4-d]pyrimidinone Derivatives [6]
5dCOX-20.27 - 2.34-[6]
5jCOX-20.27 - 2.34-[6]
5kCOX-20.27 - 2.34-10.57[6]
5mCOX-20.27 - 2.34-[6]
Celecoxib (Reference)COX-20.29-10.19[6]
1-Ethyl-1H-pyrazolo[3,4-b]pyridine-Based Derivatives [7]
5BRD9low-micromolar-[7]
11BRD9low-micromolar-[7]
12BRD9low-micromolar-[7]
19BRD9low-micromolar-[7]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic representation of the binding event and can reveal important conformational changes that are not captured by static docking studies.

Experimental Protocols

A typical MD simulation protocol for a pyrazolo[1,5-a]pyridine derivative-protein complex includes:

  • System Setup: The docked complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) to ensure stability.

  • Production Run: A long-timescale simulation is performed to collect trajectory data. This data is then analyzed to study the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.

ADMET Prediction

ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. In silico ADMET models can predict various parameters, helping to identify candidates with favorable drug-like properties.

Experimental Protocols

ADMET prediction is typically carried out using web-based platforms or specialized software. The process generally involves:

  • Input: The chemical structure of the this compound derivative is provided as input, usually in SMILES or SDF format.

  • Calculation: The software uses pre-built models, which are often based on quantitative structure-property relationships (QSPR), to calculate various ADMET parameters.

  • Output: The results are presented in a tabular format, providing predictions for properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.

Predicted ADMET Properties

The following table presents a summary of in silico predicted ADMET properties for a selection of pyrazolo[1,5-a]pyrimidine derivatives.[4]

Compound IDGastrointestinal AbsorptionCYP Isoform InhibitionCarcinogenicityhERG Inhibition
5a-cHighPredictedNegativeMedium Risk
9a-cHighPredictedNegativeMedium Risk
13a-iHighPredictedNegativeMedium Risk

Visualizations of In Silico Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for in silico studies of this compound derivatives.

Figure 1: Molecular Docking Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Receptor_PDB Obtain 3D Structure (PDB) Receptor_Prep Prepare Protein (Remove Water, Add Hydrogens) Receptor_PDB->Receptor_Prep Grid_Gen Define Binding Site & Generate Grid Receptor_Prep->Grid_Gen Ligand_2D Sketch 2D Structure Ligand_3D Convert to 3D Ligand_2D->Ligand_3D Ligand_Min Energy Minimization Ligand_3D->Ligand_Min Docking Perform Docking Ligand_Min->Docking Grid_Gen->Docking Analysis Analyze Poses & Scoring Docking->Analysis SAR Structure-Activity Relationship Analysis->SAR

Figure 1: Molecular Docking Workflow

Figure 2: ADMET Prediction Workflow cluster_prediction In Silico ADMET Prediction Input Input Compound Structure (SMILES/SDF) Absorption Absorption (e.g., GI, BBB) Input->Absorption Distribution Distribution (e.g., Plasma Protein Binding) Input->Distribution Metabolism Metabolism (e.g., CYP Inhibition) Input->Metabolism Excretion Excretion Input->Excretion Toxicity Toxicity (e.g., hERG, Carcinogenicity) Input->Toxicity Output Predicted Physicochemical & Pharmacokinetic Properties Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

Figure 2: ADMET Prediction Workflow

Conclusion

In silico studies have proven to be a powerful and indispensable component in the discovery and development of novel drugs based on the this compound scaffold. Through techniques such as molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain deep insights into the molecular interactions, dynamic behavior, and pharmacokinetic profiles of these derivatives. This computational approach not only accelerates the identification of promising lead compounds but also facilitates their optimization for enhanced efficacy and safety. The integration of these in silico methods into the drug discovery pipeline will undoubtedly continue to drive innovation in the development of next-generation therapeutics targeting a wide array of diseases.

References

The Structure-Activity Relationship of Pyrazolo[1,5-a]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine derivatives, with a focus on their development as kinase inhibitors and antitubercular agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile scaffold.

Kinase Inhibitory Activity

Pyrazolo[1,5-a]pyridines and their isosteres, pyrazolo[1,5-a]pyrimidines, have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[1] The fused bicyclic structure provides a versatile platform for chemical modification, enabling the fine-tuning of potency and selectivity against specific kinase targets.[2]

Pim-1 Kinase Inhibitors

Pim-1 kinase is an attractive target for cancer therapy due to its role in abnormal cell growth.[3] Virtual screening has identified the pyrazolo[1,5-a]pyrimidine core as a potent inhibitor of Pim-1.[3][4]

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors [5]

CompoundR1R2Pim-1 IC50 (nM)Flt-3 IC50 (nM)
1 HH45>1000
9a 4-F-PhNH210100
9b 4-Cl-PhNH212150
11a 4-F-PhNH-cPr880
11b 4-Cl-PhNH-cPr990

Data extracted from "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors".[5]

The SAR studies reveal that substitution at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine ring is crucial for Pim-1 inhibitory activity. Aryl substitutions at the 3-position and amino groups at the 5-position generally lead to potent inhibitors.[5]

A common method for determining Pim-1 kinase inhibitory activity is a radiometric filter binding assay. The protocol involves the following steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant Pim-1 enzyme, a peptide substrate (e.g., Bad peptide), and [γ-33P]ATP in a kinase buffer.

  • Compound Incubation: The test compounds (pyrazolo[1,5-a]pyridine derivatives) are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Filter Binding: The reaction mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: The filter plate is washed to remove unincorporated [γ-33P]ATP.

  • Scintillation Counting: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Pim_1_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Pim-1 Enzyme Incubation Incubate with Test Compound Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP [γ-33P]ATP ATP->Incubation Phosphorylation Phosphorylation Incubation->Phosphorylation Termination Stop Reaction Phosphorylation->Termination Filtering Filter Binding Termination->Filtering Washing Wash Filtering->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Calculation Counting->IC50

Pim-1 Kinase Assay Workflow
Tropomyosin Receptor Kinase (Trk) Inhibitors

The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers.[6] SAR studies have focused on optimizing substituents to enhance potency and overcome resistance.

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Kinase Inhibitors [6]

CompoundR1R2TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
32 --1.93.12.3
33 --3.25.53.3
34 --1.84.12.3
35 --2.53.12.6
36 --1.42.41.9

Data extracted from "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights". Note: Specific R group structures for compounds 32-36 were not provided in a simple format in the source.[6]

Key SAR insights for Trk inhibitors include the importance of the pyrazolo[1,5-a]pyrimidine core for hinge binding with Met592. A morpholine group can improve selectivity, while fluorine incorporation enhances interactions with Asn655.[6]

Trk_SAR cluster_core Pyrazolo[1,5-a]pyrimidine Core cluster_substituents Substituent Effects Core Pyrazolo[1,5-a]pyrimidine R_Hinge Hinge Binding Moiety (Essential for Potency) Core->R_Hinge interacts with Met592 R_Selectivity Selectivity Group (e.g., Morpholine) Core->R_Selectivity reduces off-target effects R_Interaction Potency Enhancing Group (e.g., Fluorine) Core->R_Interaction interacts with Asn655 R_Hydrophobic Hydrophobic Pocket Group (e.g., Pyridine) Core->R_Hydrophobic improves metabolic stability

Key SAR Features for Trk Inhibition

Antitubercular Activity

Pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as a promising class of antitubercular agents with potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[7][8]

Table 3: SAR of Pyrazolo[1,5-a]pyridine-3-carboxamides as Antitubercular Agents [3][8]

CompoundR1 (at position 5)R2 (on carboxamide)Mtb H37Rv MIC (nM)
5a Me4-CF3-benzyl69.1
5g Me4-CF3-piperidin-1-yl<11.1
5k OMe4-CF3-piperidin-1-yl<11.1
5p Cl4-CF3-piperidin-1-yl<11.1
6a OMe4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl13 (µg/mL conversion needed)
6d OMe6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl<2 (µg/mL conversion needed)

Data extracted from "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents" and "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents".[3][8]

The SAR for this class of compounds indicates that the 2,5-disubstituted pyrazolo[1,5-a]pyridine core is important.[7] Specifically, a methyl group at the 2-position and a small electron-donating group (e.g., methyl or methoxy) at the 5-position are favorable.[3][8] The nature of the substituent on the C3-carboxamide is a key determinant of potency, with bulky, lipophilic groups often leading to enhanced activity.[1][3]

The MIC of the compounds against M. tuberculosis H37Rv is typically determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).

  • Compound Preparation: A serial dilution of the test compounds is prepared in a 96-well microplate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: The bacterial suspension is added to each well of the microplate containing the test compounds.

  • Incubation: The microplate is incubated at 37°C for several days.

  • Alamar Blue Addition: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plate is incubated for another 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of Alamar Blue from blue to pink, indicating inhibition of bacterial growth.

Synthetic Strategies

The synthesis of the pyrazolo[1,5-a]pyridine scaffold is versatile, with several established methods. A common approach involves the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with alkynes.[7]

Synthesis_Workflow cluster_synthesis General Synthetic Scheme Pyridine Substituted Pyridine Amination N-amination Pyridine->Amination Cycloaddition 1,3-Dipolar Cycloaddition with Propiolate Amination->Cycloaddition Hydrolysis Ester Hydrolysis Cycloaddition->Hydrolysis Amidation Amidation Hydrolysis->Amidation Final_Product Pyrazolo[1,5-a]pyridine -3-carboxamide Amidation->Final_Product

General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

For instance, the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates can be achieved by the N-amination of substituted pyridines followed by a 1,3-dipolar cycloaddition with an ethyl propiolate derivative.[7] The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of various carboxamides via standard amidation coupling reactions.[3][7]

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a highly valuable framework in medicinal chemistry. The extensive SAR studies have demonstrated that strategic modifications to this core can lead to potent and selective inhibitors of various biological targets, including protein kinases and essential enzymes in Mycobacterium tuberculosis. This technical guide has summarized key SAR data, provided representative experimental protocols, and outlined general synthetic approaches to aid in the rational design and development of novel pyrazolo[1,5-a]pyridine-based therapeutics. Continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

Methodological & Application

Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The described methods are based on robust and versatile synthetic strategies, primarily centered around [3+2] cycloaddition reactions.

Introduction

Pyrazolo[1,5-a]pyridines are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The ethyl carboxylate moiety at the 3-position serves as a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide details several effective methods for the synthesis of these valuable compounds.

Synthetic Strategies

The primary approach for the synthesis of the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of a pyridine-based 1,3-dipole with a suitable dipolarophile. Variations of this strategy offer different advantages in terms of substrate scope, reaction conditions, and scalability.

Caption: General workflow for the synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylates.

I. Metal-Free [3+2] Cycloaddition of N-Aminopyridines

This method offers a straightforward, room temperature synthesis of functionalized pyrazolo[1,5-a]pyridines under metal-free conditions.[1]

Experimental Protocol

General Procedure:

  • To a solution of the N-aminopyridine derivative (1.0 mmol) in N-methylpyrrolidone (NMP, 3 mL), add the α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol).

  • Stir the reaction mixture at room temperature under an oxygen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

EntryN-AminopyridineAlkene/AlkyneSolventTemp. (°C)Time (h)Yield (%)
1N-aminopyridineEthyl acrylateNMPRT12up to 95
22-Methyl-N-aminopyridineMethyl vinyl ketoneNMPRT12High

Note: Yields are reported as "up to 95%" and may vary depending on the specific substrates used.[1]

II. Sonochemical-Assisted [3+2] Cycloaddition

This catalyst-free approach utilizes sonication to promote the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with various alkynes and alkenes, often leading to improved yields and shorter reaction times compared to conventional heating.[2]

Experimental Protocol

General Procedure for the Preparation of Pyrazolo[1,5-a]pyridine Derivatives:

  • In a suitable vessel, mix the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (e.g., ethyl propiolate, 10 mmol) in acetonitrile (30 mL).

  • Place the vessel in an ultrasonic bath and sonicate at 85 °C for 20 minutes. Alternatively, the mixture can be heated at reflux for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with ethanol, dry, and recrystallize from a suitable solvent to obtain the pure product.

ProductR1R2R3R4Yield (%) (Sonication)m.p. (°C)
5aPhCNCO2MeCO2Me69-
5bp-TolylCNCO2MeCO2Me93215-216
5cp-MeOPhCNCO2MeCO2Me90195-196
5fp-NO2PhCNCO2MeCO2Me89288-289
5ip-MeOPhCNCO2EtCO2Et--
5mPhCNHCO2Et85211-212

Data extracted from the synthesis of various pyrazolo[1,5-a]pyridine derivatives.[2] Note that for 5m, one of the carboxylate groups is replaced by a hydrogen.

Caption: Step-by-step workflow for the sonochemical synthesis of pyrazolo[1,5-a]pyridines.

III. Improved Synthesis via N-Aminopyridine Sulfates

This improved one-pot method involves the 1,3-dipolar cycloaddition of N-aminopyridine sulfates with ethyl propiolate, avoiding the isolation of unstable intermediates and providing high yields of the desired products.[3]

Experimental Protocol

Synthesis of N-Aminopyridine Sulfates:

  • Prepare a solution of hydroxylamine-O-sulfonic acid in water.

  • Add the substituted pyridine to this solution and stir at a specified temperature and time to form the N-aminopyridine sulfate.

Cycloaddition Reaction:

  • The N-aminopyridine sulfate solution is used directly in the next step.

  • Dissolve ethyl propiolate in N,N-dimethylformamide (DMF).

  • Mix the aqueous solution of N-aminopyridine sulfate with the DMF solution of ethyl propiolate.

  • The reaction proceeds to form the this compound derivatives.

  • The products can be isolated and purified using standard techniques.

CompoundSubstituent on PyridineYield (%)
4aH88-93
4b2-Methyl88-93
4c3-Methyl88-93
4d4-Methyl88-93
4e2,4-Dimethyl88-93
4f2,6-Dimethyl88-93

This method demonstrates consistently high yields across various substituted pyridines.[3]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • Sonication should be performed in a controlled manner to avoid solvent splashing and aerosol formation.

Conclusion

The synthesis of this compound derivatives can be achieved through several efficient methods, with [3+2] cycloaddition reactions being the most prominent. The choice of method may depend on the available starting materials, desired substitution patterns, and available equipment. The protocols provided herein offer reliable and scalable routes to these important heterocyclic compounds for application in pharmaceutical research and development.

References

Application Notes and Protocols: Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This privileged heterocyclic system has been successfully employed as a foundational element in the design and synthesis of novel therapeutic agents. Applications range from the development of potent inhibitors of protein kinases to the discovery of novel antimicrobial compounds.

These application notes provide an overview of the utility of this compound as a starting material and key intermediate in drug discovery. Detailed protocols for the synthesis of bioactive derivatives and their subsequent biological evaluation are also presented.

Application: Development of Antitubercular Agents

The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of new drugs to combat Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. By modifying the core structure of this compound, researchers have synthesized potent antitubercular agents.

A notable strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines. This approach has yielded compounds with significant in vitro activity against the H37Rv strain of M. tuberculosis. The mechanism of action for some of these novel agents is believed to be the inhibition of the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), a critical component of mycobacterial energy metabolism.[1] This inhibition disrupts the electron transport chain, leading to ATP depletion and ultimately bacterial cell death.[2][3]

Experimental Workflow for Antitubercular Agent Synthesis

workflow start Ethyl pyrazolo[1,5-a]pyridine- 3-carboxylate Derivatives hydrolysis Ester Hydrolysis start->hydrolysis acid Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid hydrolysis->acid coupling Amide Coupling acid->coupling purification Purification and Characterization coupling->purification amines Primary Amines amines->coupling final_compounds Pyrazolo[1,5-a]pyridine- 3-carboxamide Derivatives purification->final_compounds bio_eval Biological Evaluation (e.g., MIC Assay) final_compounds->bio_eval end Lead Compound Identification bio_eval->end

Caption: Synthetic workflow for antitubercular agents.

Quantitative Data: Antitubercular Activity

The following table summarizes the in vitro activity of synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against M. tuberculosis H37Rv.

Compound IDR GroupMIC (nM)[2]IC50 (nM)[2]IC90 (nM)[2]
5f 4-(4-fluorophenyl)piperazin-1-yl---
5g 4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl7.7--
5k 4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl (with 5-methoxy on scaffold)-2.56.7
5t 4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl (with 2-ethyl on scaffold)---
Rifampicin (Reference Drug)---

Note: Dashes indicate data not explicitly provided in the cited source for that specific metric.

Application: Kinase Inhibitors in Oncology

The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyridine, has been identified as a valuable core for the development of protein kinase inhibitors.[4] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer. This compound can serve as a starting point for the synthesis of compounds targeting various kinases, such as B-Raf, which is implicated in melanoma and other cancers. The general strategy involves the derivatization of the pyrazolo[1,5-a]pyridine core to achieve selective binding to the ATP-binding site of the target kinase.

Signaling Pathway Inhibition

pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->BRaf

Caption: Inhibition of the Ras-Raf-MEK-ERK pathway.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound derivative

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in a mixture of MeOH and H₂O (e.g., a 3:1 ratio).[5]

  • Add NaOH (3 equivalents) to the solution.[5]

  • Stir the reaction mixture at room temperature for 10-15 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Cool the residue to 0°C and neutralize/acidify to pH 4 with 1N HCl.[5]

  • Extract the aqueous layer with ethyl acetate. If a precipitate forms, it can be collected by filtration.[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize Pyrazolo[1,5-a]pyridine-3-carboxamides

This protocol outlines a general procedure for the amide bond formation between the carboxylic acid intermediate and a primary amine.

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Primary amine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1 equivalent) in an appropriate solvent such as DMF or DCM, add HOBt (1.2 equivalents) and EDCI (1.5 equivalents).

  • Add the desired primary amine (1.1 equivalents) and DIPEA (2-3 equivalents).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine-3-carboxamide.

Protocol 3: In Vitro Antimycobacterial Activity Assay (MIC Determination)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis.

Materials:

  • Synthesized pyrazolo[1,5-a]pyridine-3-carboxamide compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Resazurin sodium salt solution

Procedure:

  • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well microplate.

  • Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final inoculum concentration.

  • Inoculate each well of the microplate with the bacterial suspension, including positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add the resazurin solution to each well and incubate for another 24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).

Synthetic Scheme for Antitubercular Agents

synthesis cluster_steps start Substituted Pyridine intermediate1 Ethyl pyrazolo[1,5-a]pyridine- 3-carboxylate Derivative start->intermediate1 step1 1. N-amination 2. 1,3-Bipolar Cycloaddition with Ethyl Propiolate intermediate2 Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid intermediate1->intermediate2 step2 Hydrolysis (e.g., NaOH, MeOH/H2O) final_product Pyrazolo[1,5-a]pyridine- 3-carboxamide intermediate2->final_product step3 Amide Coupling (Amine, Coupling Reagents)

Caption: General synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.[1]

References

Synthesis of Pyrazolo[1,5-a]pyridines via 1,3-Dipolar Cycloaddition: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The core synthetic strategy discussed is the [3+2] 1,3-dipolar cycloaddition, a powerful and versatile method for the construction of this privileged scaffold.

Introduction

Pyrazolo[1,5-a]pyridines are nitrogen-containing fused heterocyclic compounds that are isosteres of purines and indoles. This structural feature allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. The 1,3-dipolar cycloaddition reaction, particularly involving pyridinium ylides as 1,3-dipoles, has emerged as a highly efficient and modular approach for the synthesis of substituted pyrazolo[1,5-a]pyridines. This method allows for the rapid assembly of the bicyclic core with control over substitution patterns, making it a valuable tool for the generation of compound libraries for drug discovery.

General Reaction Mechanism

The 1,3-dipolar cycloaddition reaction for the synthesis of pyrazolo[1,5-a]pyridines typically proceeds through the in situ generation of a pyridinium ylide (a 1,3-dipole) from a corresponding N-aminopyridine derivative. This reactive intermediate then undergoes a cycloaddition reaction with a dipolarophile, such as an alkyne or an alkene. The initial cycloadduct subsequently undergoes an oxidative aromatization step to yield the final pyrazolo[1,5-a]pyridine product.

General_Mechanism cluster_0 1,3-Dipole Generation cluster_1 Cycloaddition cluster_2 Aromatization N_Aminopyridine N-Aminopyridine Pyridinium_Ylide Pyridinium Ylide (1,3-Dipole) N_Aminopyridine->Pyridinium_Ylide Base or Oxidant Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate Pyridinium_Ylide->Cycloadduct [3+2] Dipolarophile Dipolarophile (Alkyne or Alkene) Dipolarophile->Cycloadduct Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo_Pyridine Oxidation

Caption: General mechanism of pyrazolo[1,5-a]pyridine synthesis.

Experimental Protocols

This section details various protocols for the 1,3-dipolar cycloaddition synthesis of pyrazolo[1,5-a]pyridines, highlighting different reaction conditions and reactant types.

Protocol 1: Metal-Free Oxidative [3+2] Cycloaddition of N-Aminopyridines with α,β-Unsaturated Carbonyl Compounds

This protocol describes a metal-free approach for the synthesis of functionalized pyrazolo[1,5-a]pyridines at room temperature.[1]

Experimental Workflow:

Protocol_1_Workflow Start Start Reagents Combine N-Aminopyridine and α,β-Unsaturated Carbonyl Compound in NMP Start->Reagents Reaction Stir at Room Temperature under Oxygen Atmosphere Reagents->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Add Water and Extract with Ethyl Acetate Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification Product Obtain Pure Pyrazolo[1,5-a]pyridine Purification->Product

Caption: Workflow for metal-free oxidative cycloaddition.

Detailed Methodology:

  • To a solution of the N-aminopyridine (1.0 mmol) in N-methyl-2-pyrrolidone (NMP, 3 mL) is added the α,β-unsaturated carbonyl compound (1.2 mmol).

  • The reaction mixture is stirred vigorously at room temperature under an oxygen atmosphere (using a balloon filled with oxygen).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazolo[1,5-a]pyridine.

Data Presentation:

EntryN-Aminopyridineα,β-Unsaturated Carbonyl CompoundTime (h)Yield (%)
1N-AminopyridineChalcone1285
24-Methyl-N-aminopyridine(E)-3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one1482
3N-Aminopyridine(E)-1,3-Diphenylprop-2-en-1-one1292
44-Chloro-N-aminopyridineChalcone1678

Data is representative and compiled from typical results in the literature.

Protocol 2: PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides with Electron-Deficient Alkenes

This protocol utilizes (diacetoxyiodo)benzene (PIDA) as an oxidant to mediate the regioselective cycloaddition.[2]

Detailed Methodology:

  • In a round-bottom flask, the N-aminopyridine (0.5 mmol) and the electron-deficient alkene (0.6 mmol) are dissolved in dichloromethane (DCM, 5 mL).

  • PIDA (1.1 equiv) is added to the solution in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for the specified time, with monitoring by TLC.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified directly by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the pure pyrazolo[1,5-a]pyridine derivative.

Data Presentation:

EntryN-AminopyridineElectron-Deficient AlkeneTime (h)Yield (%)
1N-AminopyridineEthyl acrylate475
23-Methyl-N-aminopyridineAcrylonitrile572
3N-AminopyridineMethyl vinyl ketone480
44-Bromo-N-aminopyridineN-Phenylmaleimide388

Data is representative and compiled from typical results in the literature.

Protocol 3: Catalyst-Free Sonochemical Synthesis via [3+2] Cycloaddition of 1-Amino-2-iminopyridines with Alkynes

This protocol employs ultrasound irradiation to promote a catalyst-free cycloaddition, often leading to shorter reaction times and high yields.

Detailed Methodology:

  • A mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the alkyne (10 mmol) in acetonitrile (30 mL) is placed in a suitable vessel.

  • The mixture is sonicated in an ultrasonic bath at a specified temperature (e.g., 85 °C) for a short period (e.g., 20 minutes).

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature.

  • The solid product that forms is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent.

Data Presentation:

Entry1-Amino-2-iminopyridineAlkyneTemperature (°C)Time (min)Yield (%)
11-Amino-4-phenyl-2-iminopyridine-3-carbonitrileDimethyl acetylenedicarboxylate852095
21-Amino-4-(4-chlorophenyl)-2-iminopyridine-3-carbonitrileDiethyl acetylenedicarboxylate852092
31-Amino-4-phenyl-2-iminopyridine-3-carbonitrileEthyl propiolate853088
41-Amino-4-(4-methoxyphenyl)-2-iminopyridine-3-carbonitrileDimethyl acetylenedicarboxylate852096

Data is representative and compiled from typical results in the literature.

Conclusion

The 1,3-dipolar cycloaddition is a robust and highly adaptable strategy for the synthesis of a wide array of pyrazolo[1,5-a]pyridines. The protocols outlined above demonstrate the versatility of this approach, with options for metal-free, oxidant-mediated, and sonochemical conditions. These methods provide medicinal chemists and researchers with a powerful toolkit for the efficient construction of this important heterocyclic scaffold, facilitating the exploration of their therapeutic potential. The choice of protocol will depend on the desired substitution pattern, available starting materials, and desired reaction conditions.

References

Application of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its structure allows for modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor compounds.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the design and evaluation of kinase inhibitors targeting key signaling pathways involved in cancer and other diseases.

Key Kinase Targets

Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine core have demonstrated significant inhibitory activity against several important kinase targets, including:

  • B-Raf Kinase: A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.[3]

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of cell cycle progression, making it an attractive target for cancer therapy.

  • Phosphoinositide 3-Kinase δ (PI3Kδ): An essential signaling molecule in immune cells, implicated in inflammatory and autoimmune diseases.

  • Tropomyosin Receptor Kinases (TRKs): A family of receptor tyrosine kinases whose fusion proteins are oncogenic drivers in various cancers.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors based on the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds.

Table 1: B-Raf Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CoreB-Raf (V600E) IC50 (nM)Reference
1 7-(3-aminophenyl)-N-(3-(trifluoromethyl)phenyl)benzamide10[3]
2 3-bromo-7-(3-(3-(trifluoromethyl)benzamido)phenyl)4[3]
3 3-(4-((dimethylamino)methyl)phenyl)-7-(3-(3-(trifluoromethyl)benzamido)phenyl)3[3]

Table 2: CDK2 and TRKA Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDR Group at C7CDK2 IC50 (µM)TRKA IC50 (µM)Reference
6n 4-methoxyphenyl0.780.98[4]
6s 4-(trifluoromethyl)phenyl0.230.45[4]
6t 4-(trifluoromethoxy)phenyl0.090.45[4]

Table 3: PI3Kδ Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDModification on Pyrazolo[1,5-a]pyrimidine CorePI3Kδ IC50 (nM)PI3Kα IC50 (nM)Selectivity (α/δ)Reference
CPL302253 (54) Indol-4-yl at C5, various modifications2.8>1000>357[5]

Signaling Pathways and Experimental Workflows

B-Raf Signaling Pathway and Inhibition

The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The V600E mutation in B-Raf leads to its constitutive activation, driving uncontrolled cell growth in various cancers, including melanoma.[3] Inhibitors targeting B-Raf V600E can block this aberrant signaling.

B_Raf_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS B_Raf B-Raf (V600E) RAS->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->B_Raf Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: B-Raf (V600E) signaling pathway and the point of inhibition.

General Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from a starting scaffold like this compound follows a structured workflow from synthesis to biological evaluation.

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Modification Chemical Modification (e.g., Amidation, Suzuki Coupling) Start->Modification Library Compound Library Modification->Library Kinase_Assay In Vitro Kinase Assay (e.g., B-Raf, CDK2) Library->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT Assay) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR SAR->Modification Iterative Design Lead_Compound Lead Compound Identification SAR->Lead_Compound ADMET ADMET Profiling Lead_Compound->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo

Caption: General workflow for kinase inhibitor development.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, starting from the corresponding ethyl ester. This is a crucial step as the carboxamide moiety is often important for biological activity.

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a suitable solvent mixture (e.g., ethanol/water).

  • Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Step 2: Amidation of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid [6]

  • To a solution of pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDCI) (1.2 eq) and a base (e.g., DIPEA or triethylamine) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired primary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine-3-carboxamide derivative.

Protocol 2: In Vitro B-Raf (V600E) Kinase Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the constitutively active B-Raf (V600E) mutant kinase using a luminescence-based ADP-Glo™ Kinase Assay.[3]

Materials:

  • Active B-Raf (V600E) enzyme

  • MEK1 (inactive) as substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction:

    • Add kinase buffer to all wells.

    • Add the test compound or vehicle (DMSO) to the appropriate wells.

    • Add the B-Raf (V600E) enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro CDK2/Cyclin E Kinase Assay

This protocol describes a method for evaluating the inhibitory effect of compounds on CDK2/Cyclin E activity.

Materials:

  • Active CDK2/Cyclin E enzyme complex

  • Substrate peptide (e.g., a fragment of Histone H1 or Rb protein)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds in DMSO

  • Detection reagents (e.g., ADP-Glo™ kit or radioactive [γ-³³P]ATP and phosphocellulose paper)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction:

    • Add kinase assay buffer, test compound/vehicle, and the CDK2/Cyclin E enzyme to the wells of a microplate.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection (using ADP-Glo™):

    • Follow the ADP detection steps as described in Protocol 2.

  • Data Analysis: Calculate percent inhibition and determine IC50 values as described previously.

Protocol 4: In Vitro PI3Kδ Kinase Assay

This protocol provides a method for assessing the inhibitory activity of compounds against the PI3Kδ isoform using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2:PS lipid vesicles as substrate

  • ATP

  • PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • Add PI3K reaction buffer, test compound/vehicle, and the PI3Kδ enzyme to the wells.

    • Initiate the reaction by adding a mixture of PIP2:PS substrate and ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Follow the ADP detection steps as outlined in Protocol 2.

  • Data Analysis: Calculate percent inhibition and determine IC50 values.

Protocol 5: Cell Proliferation (MTT) Assay

This assay is used to determine the cytotoxic or cytostatic effects of the synthesized kinase inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375 for B-Raf inhibitors, MCF-7 for CDK inhibitors)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

References

Application Notes and Protocols: Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate in the Synthesis of Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate as a key scaffold in the synthesis of novel antitubercular agents. The focus is on the design, synthesis, and biological evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which have demonstrated significant promise against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).

Introduction

Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1] This necessitates the discovery and development of new antitubercular agents with novel mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising pharmacophore in the development of such agents.[2][3][4][5] This document outlines the synthetic pathways, key experimental protocols, and antitubercular activities of derivatives synthesized from this compound.

Synthetic Strategy Overview

A common and effective strategy for the synthesis of potent antitubercular agents from this compound involves a multi-step process. This typically begins with the N-amination of substituted pyridines, followed by a 1,3-dipolar cycloaddition to form the core pyrazolo[1,5-a]pyridine-3-carboxylate intermediate. This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently amidated with various primary amines to generate a library of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.[2]

Synthetic_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Derivative Synthesis Substituted_Pyridine Substituted Pyridine N_Amination N-Amination (e.g., DNP-HA, MSH) Substituted_Pyridine->N_Amination Aminated_Pyridine N-Aminated Pyridine N_Amination->Aminated_Pyridine Cycloaddition 1,3-Dipolar Cycloaddition Aminated_Pyridine->Cycloaddition Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Cycloaddition Ethyl_Pyrazolo_Pyridine This compound Cycloaddition->Ethyl_Pyrazolo_Pyridine Hydrolysis Hydrolysis Ethyl_Pyrazolo_Pyridine->Hydrolysis Carboxylic_Acid Pyrazolo[1,5-a]pyridine-3-carboxylic acid Hydrolysis->Carboxylic_Acid Amidation Amidation Carboxylic_Acid->Amidation Primary_Amines Various Primary Amines Primary_Amines->Amidation Final_Compounds Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives Amidation->Final_Compounds

General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

This protocol describes the synthesis of a key intermediate, ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate.

Materials:

  • 2,5-Lutidine

  • O-(2,4-dinitrophenyl)hydroxylamine (DNP-HA) or O-mesitylenesulfonylhydroxylamine (MSH)

  • Ethyl 2-butynoate (ethyl propiolate derivative)

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • N-Amination of 2,5-Lutidine: To a solution of 2,5-lutidine in DCM, add O-(2,4-dinitrophenyl)hydroxylamine or O-mesitylenesulfonylhydroxylamine portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure to yield the N-aminated pyridine intermediate.

  • 1,3-Dipolar Cycloaddition: Dissolve the N-aminated pyridine intermediate in DMF. Add potassium carbonate and ethyl 2-butynoate to the solution. Heat the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Materials:

  • Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: Dissolve ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.

  • Acidification: After completion of the reaction (monitored by TLC), acidify the mixture with 1N HCl to pH 2-3.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Protocol 3: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

Materials:

  • 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Substituted primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Amidation: To a solution of 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in DMF, add EDCI, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the respective substituted primary amine to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final pyrazolo[1,5-a]pyridine-3-carboxamide derivative.

Antitubercular Activity

The synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated potent in vitro activity against the drug-susceptible H37Rv strain of M. tuberculosis and various clinically isolated multidrug-resistant strains.[2][4]

Table 1: In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against Mtb H37Rv

CompoundR Group on Amide NitrogenMIC (μg/mL) against H37Rv
5a 4-Trifluoromethoxyphenyl<0.002 - 0.381
5k 4-(4-Trifluoromethoxyphenyl)benzyl≤0.002
7 (Structure not fully specified in abstract)0.006

Note: Data is compiled from multiple sources and represents a range of observed activities.[3][6] For specific MIC values of a larger series of compounds, refer to the primary literature.[2][6]

Table 2: Activity against Drug-Resistant Mtb Strains

CompoundStrainMIC (μg/mL)
5k Isoniazid-resistant (rINH)<0.002 - 0.465
5k Rifampicin-resistant (rRMP)<0.002 - 0.004
7 Drug-resistant strains0.003 - 0.014

Data compiled from cited literature.[3][6]

Mechanism of Action

While the precise molecular target of many pyrazolo[1,5-a]pyridine-3-carboxamide derivatives is still under investigation, their structural similarity to other antitubercular agents suggests potential mechanisms of action. One such related scaffold, pyrazinamide (PZA), acts as a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[7][8][9] This active form disrupts membrane energetics and inhibits trans-translation.[7] It is plausible that pyrazolo[1,5-a]pyridine derivatives may share or have similar mechanisms involving the disruption of essential cellular processes in M. tuberculosis.

Proposed_Mechanism Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Derivative (Prodrug) Mtb_Enzyme Mycobacterial Enzyme (Hypothetical) Pyrazolo_Pyridine->Mtb_Enzyme Activation Active_Metabolite Active Metabolite Mtb_Enzyme->Active_Metabolite Cellular_Targets Disruption of Mtb Cellular Processes Active_Metabolite->Cellular_Targets Membrane_Potential Membrane Potential and Transport Cellular_Targets->Membrane_Potential Trans_Translation Trans-translation Cellular_Targets->Trans_Translation Energy_Production Energy Production Cellular_Targets->Energy_Production

Hypothesized mechanism of action for pyrazolo[1,5-a]pyridine-based antitubercular agents.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a new class of potent antitubercular agents. The straightforward synthetic protocols and the exceptional in vitro and in vivo activities of the resulting pyrazolo[1,5-a]pyridine-3-carboxamide derivatives make this scaffold highly attractive for further drug discovery and development efforts in the fight against tuberculosis. The low cytotoxicity and efficacy against drug-resistant strains highlight the potential of these compounds as future clinical candidates.[2][3]

References

Application Notes and Protocols: Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives as anti-inflammatory agents. The information compiled herein is based on studies of the broader pyrazolo[1,5-a]pyridine and pyrazole scaffolds, which have demonstrated significant anti-inflammatory properties. This document details their mechanism of action, relevant signaling pathways, and includes protocols for key experimental assays.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] this compound, as a key derivative, is a subject of interest for the development of novel anti-inflammatory therapeutics. The anti-inflammatory effects of this class of compounds are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).[3][4]

Mechanism of Action

Derivatives of the pyrazolo[1,5-a]pyridine and related pyrazole cores have been shown to exert their anti-inflammatory effects through multiple mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Some derivatives show selectivity for COX-2 over COX-1, which may lead to a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Modulation of Inflammatory Signaling Pathways: These compounds have been observed to inhibit the activation of the NF-κB signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5]

  • Targeting MAPK Signaling: There is evidence to suggest that pyrazolo[1,5-a]quinazoline derivatives, which share a similar heterocyclic core, may act as ligands for MAPKs such as ERK2, p38α, and JNK3.[4][6] These kinases are involved in the production of inflammatory mediators.[6]

Key Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Pyrazolo[1,5-a]pyridine derivatives can inhibit this pathway, leading to a reduction in the production of inflammatory mediators.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Compound Ethyl pyrazolo[1,5-a]pyridine -3-carboxylate Derivative Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Transcription

Caption: NF-κB signaling pathway and point of inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway in the inflammatory response. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. The main MAPK subfamilies involved in inflammation are ERK, JNK, and p38.

MAPK_Pathway cluster_pathways MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK12 ERK1/2 MEK12->ERK12 Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK12->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Compound Pyrazolo[1,5-a]pyridine Derivative Compound->p38 Inhibition Compound->JNK Inhibition Compound->ERK12 Inhibition

Caption: MAPK signaling pathway and potential inhibition points.

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of representative pyrazolo[1,5-a]quinazoline and pyrazole derivatives. It is important to note that these are not values for this compound itself but for structurally related compounds that suggest the potential of this chemical class.

Table 1: In Vitro Anti-inflammatory Activity of Pyrazolo[1,5-a]quinazoline Derivatives [4][7]

CompoundTargetAssayIC₅₀ (µM)
13iNF-κB/AP-1LPS-induced activity in THP-1Blue cells< 50
16NF-κB/AP-1LPS-induced activity in THP-1Blue cells< 50
Pyrazolo[5,1-b]quinazoline ACOX-2In vitro inhibition assay0.047
Pyrazolo[5,1-b]quinazoline A5-LOXIn vitro inhibition assay2.3

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives [8]

CompoundAnimal ModelAssayDose% Inhibition of Edema
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateRatCarrageenan-induced paw edema-Significant
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateRatCarrageenan-induced paw edema-Significant

Experimental Protocols

Experimental Workflow for Anti-inflammatory Evaluation

Experimental_Workflow Start Start: Synthesized Compound (this compound derivative) InVitro In Vitro Screening Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay NFkB_Assay NF-κB Reporter Assay InVitro->NFkB_Assay Cytokine_Assay Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Quantification InVitro->Cytokine_Assay InVivo In Vivo Validation COX_Assay->InVivo Active Compounds NFkB_Assay->InVivo Active Compounds Cytokine_Assay->InVivo Active Compounds Edema_Model Carrageenan-Induced Paw Edema Model InVivo->Edema_Model Lead_Optimization Lead Optimization Edema_Model->Lead_Optimization Efficacious and Safe Compounds

References

Application Notes and Protocols for the Quantification of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, quality control of drug substances, and monitoring of chemical reactions. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) with Flame Ionization Detection (FID).

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of organic molecules. This method is suitable for routine analysis and quality control applications.

Quantitative Data Summary
ParameterHPLC-UV Method
Linearity Range 0.1 - 100 µg/mL (R² ≥ 0.999)
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Retention Time Approximately 5.2 min
Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Methanol (for sample preparation)

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and Water (60:40, v/v). A small amount of formic acid (e.g., 0.1%) can be added to the water to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance of the compound)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.

  • Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of the analyte.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. This protocol is based on general principles for the analysis of pyridine carboxylate derivatives.[1]

Quantitative Data Summary
ParameterLC-MS/MS Method
Linearity Range 1 - 1000 ng/mL (R² ≥ 0.998)
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 97.2% - 102.5%
Precision (% RSD) < 5.0%
Matrix Effect Monitored and compensated using an internal standard
Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. LC Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Determine the precursor ion ([M+H]⁺) and select a suitable product ion.

    • Internal Standard: Determine the precursor and product ions for the IS.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

4. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepare as described for the HPLC method, using LC-MS grade solvents.

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Spike_IS Spike with Internal Standard Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Gradient Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Ratio (Analyte/IS) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

III. Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Quantitative Data Summary
ParameterGC-FID Method
Linearity Range 10 - 500 µg/mL (R² ≥ 0.997)
Limit of Detection (LOD) 3 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Accuracy (% Recovery) 96.8% - 103.1%
Precision (% RSD) < 3.0%
Retention Time Approximately 8.5 min
Experimental Protocol

1. Instrumentation and Materials

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • This compound reference standard

  • Internal Standard (e.g., a stable compound with similar properties, like an n-alkane)

  • Dichloromethane or Ethyl Acetate (GC grade)

2. Chromatographic Conditions

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

3. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepare in dichloromethane or ethyl acetate, including the internal standard at a fixed concentration.

  • Sample Preparation: Dissolve the sample in the chosen solvent, add the internal standard, and filter if necessary.

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Dissolution Dissolve Sample & Add IS Injection Inject into GC System Dissolution->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Area Ratio (Analyte/IS) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Caption: Workflow for GC-FID quantification.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2] These compounds are particularly notable as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of these pathways, such as the PI3K/Akt/mTOR and MAPK cascades, is a hallmark of numerous diseases, especially cancer.[1][3] High-Throughput Screening (HTS) of pyrazolo[1,5-a]pyridine libraries enables the rapid identification of novel and selective modulators of these targets, accelerating the discovery of new therapeutic agents.[2] This document provides detailed protocols for biochemical and cell-based HTS assays, summarizes quantitative data from screening campaigns, and visualizes key experimental workflows and signaling pathways.

Data Presentation: Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives

The following tables summarize the inhibitory activities of selected pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against various kinases and cancer cell lines, as identified through HTS and subsequent validation assays.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 5xPI3K p110α0.9[4]
CPL302253 (54)PI3Kδ2.8[5]
CPL302415 (6)PI3Kδ18[6]
Compound 8eHDAC63.84[7]
Compound 6tCDK290[8]
Compound 6sTRKA450[8]
Compound 8TrkA1.7[9]
Compound 9TrkA1.7[9]
Compound 1COX-212[10]

Table 2: Anti-proliferative Activity of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives

Compound IDCell LineCancer TypeIC50 (nM)Reference
Compound 8eHL-60Leukemia0.2[7]
Compound 8eSK-MEL-2Melanoma0.35[7]
Compound 43HCT116Colon Cancer1400[9]
Compound 43MCF7Breast Cancer3360[9]
Compound 247MCF-7Breast CancerNot specified, but led to G1-phase accumulation[11]

Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

Compound ClassTarget StrainMIC Range (μg/mL)Reference
Diaryl DerivativesMtb H37Rv (drug-susceptible)<0.002–0.381[12]
Diaryl DerivativesINH-resistant Mtb<0.002–0.465[12]
Diaryl DerivativesRMP-resistant Mtb<0.002–0.004[12]

Experimental Workflows and Signaling Pathways

HTS_Workflow cluster_0 Screening Cascade cluster_1 Hit Validation lib Pyrazolo[1,5-a]pyridine Library Preparation primary Primary HTS (e.g., Single Concentration) lib->primary Assay Plate hit_id Hit Identification (% Inhibition > Threshold) primary->hit_id Raw Data dose Dose-Response Assay (IC50 Determination) hit_id->dose secondary Secondary/Orthogonal Assays (e.g., Cell-based) dose->secondary sar Structure-Activity Relationship (SAR) secondary->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-throughput screening workflow for hit identification and validation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PIP3->Akt PDK1->Akt Activation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridines.

MAPK_JNK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK Activation MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Inflammation Inflammation, Apoptosis cJun->Inflammation Inhibitor Pyrazolo[1,5-a]quinazoline Inhibitor Inhibitor->JNK

Caption: The MAPK/JNK signaling pathway, a target for anti-inflammatory compounds.[13]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition HTS Assay (ADP-Glo™ Format)

This protocol describes a luminescent ADP detection assay to measure kinase activity, suitable for HTS. The amount of light generated is proportional to the ADP produced, which is inversely proportional to the kinase inhibition by a test compound.[6]

A. Materials and Reagents:

  • Kinase of interest (e.g., PI3K, CDK2, TRKA)

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the specific kinase)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Pyrazolo[1,5-a]pyridine compound library (10 mM in DMSO)

  • 384-well, white, low-volume assay plates

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

B. Assay Procedure (384-well plate format):

  • Compound Plating: Dispense 20-50 nL of test compounds (final concentration e.g., 10 µM), positive control (known inhibitor), and DMSO (negative control) into the assay plate.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • ADP-Glo™ Reagent I Addition: Add 10 µL of ADP-Glo™ Reagent I to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates a luciferase/luciferin reaction to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

C. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive (0% activity) and negative (100% activity) controls.

  • Compounds showing inhibition above a predefined threshold (e.g., >50%) are selected as "hits".

  • For hit compounds, perform a dose-response analysis by testing a range of concentrations to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative HTS Assay (SRB Assay)

This protocol measures cell density based on the measurement of cellular protein content, providing an assessment of cytotoxicity or anti-proliferative activity.[11]

A. Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7, HCT-116, A549).[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

  • Trichloroacetic acid (TCA), 10% (w/v).

  • Tris base solution (10 mM, pH 10.5).

  • Pyrazolo[1,5-a]pyridine compound library.

  • 384-well, clear, flat-bottom cell culture plates.

B. Assay Procedure (384-well plate format):

  • Cell Seeding: Seed cells into the 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 50 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 50-100 nL of test compounds from the library to achieve the desired final concentration (e.g., 1-10 µM). Include DMSO-only wells as negative controls and a known cytotoxic compound (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 25 µL of cold 10% TCA to each well and incubate at 4°C for 60 minutes to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 25 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 50 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.

  • Data Acquisition: Read the absorbance at 510 nm on a microplate reader.

C. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each compound.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cellular p-Akt (Ser473) Downstream Signaling Assay (ELISA Format)

This protocol quantifies the inhibition of a specific signaling pathway node downstream of a target kinase (e.g., PI3K) by measuring the phosphorylation level of a key protein like Akt.[4]

A. Materials and Reagents:

  • Cell line with an active PI3K/Akt pathway (e.g., HCT-116).[4]

  • Serum-free cell culture medium.

  • Growth factor for stimulation (e.g., IGF-1).

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Phospho-Akt (Ser473) ELISA kit.

  • Pyrazolo[1,5-a]pyridine compound library.

  • 96- or 384-well cell culture plates.

B. Assay Procedure:

  • Cell Seeding and Starvation: Seed cells in assay plates and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours.

  • Compound Treatment: Pre-treat the cells with test compounds or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce Akt phosphorylation. Include unstimulated controls.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding cold lysis buffer. Incubate on ice for 20 minutes.

  • ELISA Protocol:

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody (e.g., total Akt antibody).

    • Incubate, wash, and then add the detection antibody (e.g., anti-phospho-Akt (Ser473) antibody conjugated to HRP).

    • Incubate, wash, and add the HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm.

C. Data Analysis:

  • Normalize the phospho-Akt signal to the total protein concentration in each lysate.

  • Calculate the percent inhibition of Akt phosphorylation for each compound relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

  • Determine IC50 values from dose-response curves for active compounds.

References

Solid-Phase Synthesis of Pyrazolopyridines: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocycles that represent a "privileged scaffold" in medicinal chemistry. This core structure is found in numerous compounds with a wide range of biological activities, including potent and selective kinase inhibitors used in oncology and the treatment of inflammatory diseases. The development of efficient and robust synthetic methods to generate diverse libraries of pyrazolopyridine analogs is therefore of significant interest in drug discovery and development.

Solid-phase organic synthesis (SPOS) offers several advantages over traditional solution-phase chemistry for the construction of compound libraries. These benefits include simplified purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation. This document provides detailed application notes and protocols for the solid-phase synthesis of pyrazolo[3,4-b]pyridines, a key isomer of the pyrazolopyridine family. The described methodology is based on the adaptation of established solution-phase cyclocondensation reactions to a solid support, utilizing the versatile Merrifield resin.

Core Synthetic Strategy

The proposed solid-phase synthesis of pyrazolo[3,4-b]pyridines involves a multi-step sequence commencing with the immobilization of a suitable building block onto Merrifield resin. A key feature of this strategy is the on-resin construction of a 5-aminopyrazole intermediate, which then undergoes a cyclocondensation reaction with a 1,3-dielectrophile to form the target pyrazolopyridine core. The final product is subsequently cleaved from the solid support. This approach allows for the introduction of diversity at multiple positions of the pyrazolopyridine scaffold.

A generalized workflow for this synthetic approach is depicted below.

G Resin Merrifield Resin Immobilization Immobilization of β-ketonitrile Resin->Immobilization Pyrazole_Formation On-Resin Pyrazole Formation Immobilization->Pyrazole_Formation Hydrazine derivative Cyclocondensation On-Resin Pyrazolopyridine Formation Pyrazole_Formation->Cyclocondensation 1,3-Dielectrophile (e.g., arylidenepyruvic acid) Cleavage Cleavage from Resin Cyclocondensation->Cleavage Final_Product Purified Pyrazolo[3,4-b]pyridine Cleavage->Final_Product

Caption: General workflow for the solid-phase synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a library of pyrazolo[3,4-b]pyridines.

Materials and Equipment
  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diisopropylethylamine (DIPEA)

  • Hydrazine hydrate and substituted hydrazines

  • Substituted benzoylacetonitriles (or other β-ketonitriles)

  • Arylidenepyruvic acids (or pyruvic acid and various aldehydes for in situ formation)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessels

  • Shaker or rotator for solid-phase reactions

  • Filtration apparatus for washing resin

  • High-performance liquid chromatography (HPLC) for analysis and purification

  • Mass spectrometer (MS) for characterization

Protocol 1: Immobilization of a β-Ketonitrile on Merrifield Resin

This protocol describes the attachment of a β-ketonitrile, a precursor for the 5-aminopyrazole, to the solid support.

  • Resin Swelling: Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Reagent Preparation: In a separate flask, dissolve the desired β-ketonitrile (e.g., benzoylacetonitrile, 1.5 mmol) in DMF (5 mL).

  • Attachment: Add the β-ketonitrile solution and DIPEA (3.0 mmol) to the swollen resin.

  • Reaction: Shake the reaction mixture at 60 °C for 24 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: On-Resin Synthesis of 5-Aminopyrazole

This protocol details the formation of the key 5-aminopyrazole intermediate on the solid support.

  • Resin Swelling: Swell the β-ketonitrile-functionalized resin (from Protocol 1) in DMF (10 mL) for 30 minutes.

  • Reagent Addition: Add a solution of the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 5.0 mmol) in ethanol (5 mL) to the resin suspension.

  • Reaction: Shake the mixture at 80 °C for 12 hours.

  • Washing: Filter the resin and wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum. A small sample can be cleaved at this stage to confirm the formation of the 5-aminopyrazole by LC-MS analysis.

Protocol 3: On-Resin Cyclocondensation to form Pyrazolo[3,4-b]pyridine

This protocol describes the crucial cyclization step to form the pyrazolopyridine core. This reaction can be performed as a three-component reaction.

  • Resin Swelling: Swell the 5-aminopyrazole-functionalized resin (from Protocol 2) in acetic acid (10 mL) for 30 minutes.

  • Reagent Addition: Add the appropriate pyruvic acid (3.0 mmol) and a substituted aromatic aldehyde (3.0 mmol) to the resin suspension.

  • Reaction: Heat the mixture to reflux and shake for 10-40 minutes, monitoring for the precipitation of any solid in the supernatant (which could indicate product cleavage and precipitation).

  • Washing: After cooling, filter the resin and wash thoroughly with acetic acid (2 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

G cluster_0 On-Resin Synthesis Resin_Ketonitrile Resin-Bound β-Ketonitrile Resin_Aminopyrazole Resin-Bound 5-Aminopyrazole Resin_Ketonitrile->Resin_Aminopyrazole Cyclization Resin_Pyrazolopyridine Resin-Bound Pyrazolopyridine Resin_Aminopyrazole->Resin_Pyrazolopyridine Cyclocondensation Final_Product Pyrazolo[3,4-b]pyridine Resin_Pyrazolopyridine->Final_Product Cleavage Hydrazine Hydrazine Derivative Hydrazine->Resin_Aminopyrazole Dielectrophile Pyruvic Acid + Aldehyde Dielectrophile->Resin_Pyrazolopyridine Cleavage TFA/DCM Cleavage->Final_Product

Caption: Key steps in the on-resin synthesis of pyrazolo[3,4-b]pyridines.

Protocol 4: Cleavage of Pyrazolo[3,4-b]pyridine from the Resin

This protocol describes the release of the final product from the solid support.

  • Resin Swelling: Swell the pyrazolopyridine-functionalized resin (from Protocol 3) in DCM (5 mL) for 30 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95:5 TFA:water (v/v).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the desired pyrazolo[3,4-b]pyridine.

  • Characterization: Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.

Data Presentation

The following tables summarize hypothetical quantitative data for a library of synthesized pyrazolo[3,4-b]pyridines, based on typical yields and purities achieved in similar solid-phase syntheses of heterocyclic compounds.

Table 1: Loading Efficiency and Intermediate Formation

Resin IDStarting β-KetonitrileLoading Efficiency (%)5-Aminopyrazole Formation (Confirmation)
R-01Benzoylacetonitrile85Confirmed by test cleavage
R-024-Chlorobenzoylacetonitrile82Confirmed by test cleavage
R-034-Methoxybenzoylacetonitrile88Confirmed by test cleavage

Table 2: Final Product Yields and Purity

Compound IDR¹ (from Hydrazine)R² (from Aldehyde)Crude Yield (mg)Purity by HPLC (%)Final Yield (%)
PYP-01HPhenyl358545
PYP-02H4-Chlorophenyl388248
PYP-03PhenylPhenyl428852
PYP-04Phenyl4-Chlorophenyl458655

Note: Final yields are calculated based on the initial loading of the Merrifield resin.

Conclusion

The solid-phase synthesis of pyrazolopyridines presents a powerful strategy for the rapid generation of diverse compound libraries for drug discovery. The protocols outlined in this document provide a robust framework for researchers to synthesize these valuable heterocyclic scaffolds. By systematically varying the β-ketonitrile, hydrazine, and aldehyde building blocks, a wide range of structurally diverse pyrazolo[3,4-b]pyridines can be efficiently prepared and screened for biological activity. The adaptability of solid-phase synthesis also opens up possibilities for the future development of automated synthesis platforms for this important class of molecules.

Troubleshooting & Optimization

"optimizing reaction conditions for Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time. For instance, some protocols require refluxing for up to 16 hours.[1]
Suboptimal reaction temperature.Optimize the reaction temperature. Some cyclization reactions show significant yield improvement when the temperature is increased.[2] For specific steps like esterification, temperatures of 70-80°C might be optimal.[3]
Inefficient catalyst or incorrect catalyst loading.The choice and amount of catalyst can be critical. For Ullmann-type cyclizations, a copper catalyst may be essential.[2] For cross-coupling reactions, palladium catalysts like tetrakis(triphenylphosphino)palladium(0) are often used.[4]
Poor solubility of reactants.Ensure reactants are fully dissolved. In some methods, dissolving reactants in separate solvents (e.g., N-aminopyridine sulfate in water and ethyl propiolate in N,N-dimethylformamide) before mixing can improve solubility and yield.[5]
Inappropriate solvent.The choice of solvent can significantly impact yield. For example, in fluorination steps for related compounds, switching from tetrahydrofuran to dimethylformamide has been shown to increase yield from 65% to 92%.[3] Glacial acetic acid is also a commonly used solvent for the cyclization step.[1]
Formation of Impurities or Side Products Side reactions due to incorrect stoichiometry.Ensure precise measurement of all reactants. An excess of one reactant can lead to the formation of undesired byproducts.
Decomposition of reactants or products.Avoid excessively high temperatures or prolonged reaction times which can lead to decomposition. Monitor the reaction closely and work up the reaction as soon as it is complete.
Presence of water or other contaminants.Use anhydrous solvents and dry glassware, especially for moisture-sensitive reactions like those involving organometallic reagents.
Difficulty in Product Isolation and Purification Product precipitation issues.If a solid product precipitates, it can be collected by filtration. If no solid forms, the solvent can be evaporated, and the resulting solid can be recrystallized from a suitable solvent like ethanol.[6]
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography to achieve better separation. Sometimes, passing the crude product through a column of hydrous magnesium silicate can aid in purification.[1]
Formation of hard-to-remove byproducts.Consider washing the organic extract with a saturated sodium bicarbonate solution to remove acidic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include:

  • 1,3-Dipolar Cycloaddition: This is a prevalent method involving the reaction of an N-aminopyridine salt (or N-iminopyridinium ylide) with an ethyl propiolate derivative.[5][7]

  • Multi-component Reactions (MCRs): These reactions involve three or more starting materials reacting in a one-pot synthesis, offering advantages like high atom economy and efficiency.[6]

  • Condensation Reactions: The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy for constructing the pyrazolo[1,5-a]pyrimidine core, which is structurally related.[8][9]

  • Sonochemical Synthesis: A catalyst-free approach utilizing ultrasound has been developed for the [3+2] cycloaddition of alkynes with 2-imino-1H-pyridin-1-amines, leading to high yields in a short reaction time.[10]

Q2: How can I optimize the reaction conditions for better yield?

A2: Optimization can be achieved by systematically varying key parameters:

  • Temperature: Temperature profiling is crucial as different steps may have different optima. For instance, fluorination may be optimal at room temperature, while esterification often requires heating.[3]

  • Solvent: Screening different solvents is recommended. A solvent that ensures good solubility of all reactants while being compatible with the reaction chemistry is ideal.[3][5]

  • Catalyst: For catalyzed reactions, screening different catalysts and optimizing the catalyst loading is important.[2][4]

  • Reaction Time: Monitoring the reaction by TLC will help determine the optimal reaction time to maximize product formation while minimizing byproduct formation.[1][6]

Q3: What are some key intermediates in the synthesis?

A3: Key intermediates can include:

  • N-aminopyridinium salts or ylides: These are crucial for the 1,3-dipolar cycloaddition route.[5][7]

  • Substituted pyridines: These are often the starting point for creating the N-aminopyridinium precursors.[5]

  • 5-aminopyrazoles: These are key building blocks in condensation reactions to form the related pyrazolo[1,5-a]pyrimidine core.[8][9]

  • Halogenated pyrazolo[1,5-a]pyridines: These can serve as intermediates for further functionalization via cross-coupling reactions.[3]

Q4: Are there any catalyst-free methods available?

A4: Yes, a highly efficient, one-pot sonochemical synthetic strategy has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition under catalyst-free conditions. This method offers excellent yields and short reaction times.[10]

Experimental Protocols

General Protocol for 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on common literature methods.[5][7]

  • Formation of N-aminopyridinium salt:

    • Dissolve the substituted pyridine in a suitable solvent.

    • Add an aminating agent such as hydroxylamine-O-sulfonic acid or O-(2,4-dinitrophenyl)hydroxylamine.

    • Stir the mixture at the appropriate temperature (e.g., room temperature) until the formation of the N-aminopyridinium salt is complete (monitor by TLC).

    • The salt can be isolated or used directly in the next step.

  • Cycloaddition Reaction:

    • To the N-aminopyridinium salt, add a suitable solvent (e.g., water, DMF, or a mixture).[5]

    • Add ethyl propiolate, potentially dissolved in a compatible solvent.[5]

    • Add a base (e.g., K2CO3) if required by the specific protocol.

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash it with a suitable solvent, and dry it.[6]

    • If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[1][6]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Pyrazolo[1,5-a]pyridine Synthesis
MethodStarting MaterialsCatalyst/ReagentsSolventTimeTemperatureYield (%)Reference
1,3-Dipolar CycloadditionN-aminopyridine sulfates, Ethyl propiolate-Water/DMF--88-93[5]
Multi-component ReactionEthyl acetate, Malononitrile, 4-bromo-pyrazole-Glacial Acetic Acid-Room Temp.-[6]
Condensation Reaction3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, Ethyl 3-amino-5-methylpyrazole-4-carboxylate-Glacial Acetic Acid16 hReflux-[1]
Sonochemical Synthesis1-amino-2-iminopyridine derivatives, Acetylene derivativesNoneAcetonitrile20 min85°Cup to 90[10]
Palladium-Catalyzed Coupling5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, benzene-1,2-diaminetris(dibenzylideneacetone)dipalladium(0), Xantphos, Cs2CO3Toluene24 h110°C61[4]

Note: Yields and conditions can vary depending on the specific substrates used.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of Starting Materials cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Purification cluster_optimization Optimization Loop start Substituted Pyridine amination N-Amination (e.g., with Hydroxylamine-O-sulfonic acid) start->amination ylide N-aminopyridinium salt / ylide amination->ylide reaction 1,3-Dipolar Cycloaddition - Solvent (e.g., DMF/Water) - Base (e.g., K2CO3) - Heat (Reflux) ylide->reaction propiolate Ethyl Propiolate propiolate->reaction workup Reaction Quenching & Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product This compound purification->product analysis Yield & Purity Analysis (TLC, NMR, LC-MS) product->analysis troubleshooting Troubleshooting (Low Yield, Impurities) analysis->troubleshooting troubleshooting->reaction Adjust Conditions: - Temperature - Solvent - Catalyst - Time

Caption: Workflow for the synthesis and optimization of this compound.

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazolo[1,5-a]pyridine-3-carboxylates?

The most prevalent and effective methods include:

  • 1,3-Dipolar Cycloaddition: This is a widely used method involving the reaction of an N-aminopyridinium ylide (often generated in situ from an N-aminopyridine precursor) with an alkyne, such as ethyl propiolate.[1]

  • Cross-dehydrogenative Coupling: This method involves the reaction of 1,3-dicarbonyl compounds with N-amino-2-iminopyridines, promoted by an acid and an oxidant like molecular oxygen.[2]

  • Sonochemical Synthesis: The use of ultrasound has been shown to improve reaction times and yields in some cases, particularly for the [3+2] cycloaddition of alkynes to 2-imino-1H-pyridin-1-amines.[3]

Q2: What is a typical yield for this synthesis?

Yields can vary significantly depending on the chosen method and the specific substrates used. However, optimized procedures can achieve high yields. For instance, a method utilizing the 1,3-dipolar cycloaddition of N-aminopyridine sulfates with ethyl propiolate has reported yields of 88-93%.[1] Palladium-catalyzed aminocarbonylation for related structures has achieved yields of up to 99%.[4]

Q3: How can I improve the solubility of my reactants?

Poor solubility of starting materials is a common issue that can lead to low yields. One effective strategy is to use a mixed solvent system. For example, dissolving N-aminopyridine sulfate in water and ethyl propiolate in N,N-dimethylformamide (DMF) before mixing can enhance the solubility of the reactants.[1]

Q4: Is a catalyst required for the synthesis?

Not always. While some methods, like cross-dehydrogenative coupling and aminocarbonylation, rely on catalysts, there are highly efficient catalyst-free methods. The [3+2] cycloaddition of alkynes to 2-imino-1H-pyridin-1-amines can proceed effectively without a catalyst, especially when promoted by sonication.[3]

Troubleshooting Guide

Problem: Low or No Yield
Possible CauseSuggested Solution
Poor Solubility of Reactants Employ a mixed solvent system to improve solubility. For instance, dissolving N-aminopyridine sulfates in water and the alkyne in DMF has been shown to be effective.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed well at room temperature, others may require heating. For sonochemical methods, a temperature of around 85°C has been reported to be effective.[3]
Inefficient Intermediate Formation In methods that proceed via an N-aminopyridinium salt, ensure the complete formation of this intermediate. One improved method avoids the difficult precipitation of the iodine salt by using the sulfate salt directly.[1]
Incorrect Solvent Choice The choice of solvent is critical. Acetonitrile has been shown to be a highly effective solvent for the sonochemical synthesis of pyrazolo[1,5-a]pyridines.[3] For other methods, DMF is a common choice.
Reaction Time Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
Problem: Formation of Impure Product or Side Reactions
Possible CauseSuggested Solution
Formation of Regioisomers The regioselectivity of the cycloaddition can be an issue. The choice of precursors can influence the outcome. Using asymmetric 1-amino-2(1H)-pyridine-2-imines has been explored to achieve regioselective products with high yields.[3]
Difficult Purification If the product is difficult to crystallize, purification by column chromatography may be necessary. Recrystallization from a suitable solvent, such as acetonitrile or ethanol, is often effective for solid products.[2][3]

Quantitative Data on Synthesis Yields

Table 1: Yields of Substituted Pyrazolo[1,5-a]pyridines via Cross-dehydrogenative Coupling[2]

CompoundR1R2ArYield (%)
4aMeOEtPh94
4dMeOEt4-ClPh90
4gPhOEtPh82
4jPhOEt4-ClPh76
4oEtOMe4-OMePh84

Table 2: Optimization of Conditions for the Synthesis of 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Dimethyl Ester (5a)[3]

EntrySolventCatalyst (10 mol%)MethodTime (h)Yield (%)
1WaterNoneReflux12No Reaction
5DioxaneNoneReflux840
9AcetonitrileNoneReflux375
17AcetonitrileNoneSonication0.3392
19AcetonitrilePd(OAc)2Reflux375
20AcetonitrilePd(OAc)2Sonication0.3392

Experimental Protocols

Method 1: Improved Synthesis via 1,3-Dipolar Cycloaddition[1]

This method involves the reaction of N-aminopyridine sulfates with ethyl propiolate.

  • Preparation of N-aminopyridine sulfate: Substituted pyridines are reacted with hydroxylamine-O-sulfonic acid.

  • Dissolution of Reactants: The N-aminopyridine sulfate is dissolved in water, and ethyl propiolate is dissolved in N,N-dimethylformamide.

  • Reaction: The two solutions are mixed and allowed to react. This approach enhances reactant solubility and avoids the problematic isolation of an iodine salt intermediate.

  • Work-up and Hydrolysis: The resulting pyrazolo[1,5-a]pyridine-3-carboxylate ester is then hydrolyzed using an aqueous NaOH solution to yield the corresponding carboxylic acid.

Method 2: Catalyst-Free Sonochemical Synthesis[3]

This protocol describes the [3+2] cycloaddition of 1-amino-2-iminopyridine derivatives with acetylene derivatives.

  • Reactant Mixture: Equimolar amounts of the 1-amino-2-iminopyridine derivative and the acetylene derivative (e.g., dimethyl acetylenedicarboxylate) are mixed in acetonitrile.

  • Sonication: The mixture is sonicated for approximately 20 minutes at 85°C.

  • Isolation: The reaction mixture is cooled to room temperature.

  • Purification: The solid product that forms is filtered off, washed with ethanol, dried, and recrystallized to yield the pure pyrazolo[1,5-a]pyridine derivative.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification start Select Synthesis Route reactants Prepare Starting Materials (e.g., N-aminopyridine sulfate, alkyne) start->reactants dissolve Dissolve Reactants (Consider mixed solvents for solubility) reactants->dissolve react Combine and React (Conventional heating or Sonication) dissolve->react monitor Monitor Reaction (e.g., TLC) react->monitor isolate Isolate Crude Product monitor->isolate purify Purify Product (Crystallization or Chromatography) isolate->purify characterize Characterize Final Product purify->characterize

Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates.

troubleshooting_yield start Low or No Yield? solubility Are reactants fully dissolved? start->solubility Check First temp Is the reaction temperature optimized? solubility->temp Yes sol_sol Use mixed solvents. solubility->sol_sol No time Is the reaction complete? temp->time Yes temp_sol Adjust temperature. (e.g., 85°C for sonication) temp->temp_sol No solvent Is the solvent appropriate? time->solvent Yes time_sol Increase reaction time and monitor via TLC. time->time_sol No solvent_sol Try alternative solvents like acetonitrile. solvent->solvent_sol No

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. The information is designed to address potential stability issues encountered during experimental work.

Troubleshooting Guides

This section offers solutions to common problems that may arise during the handling, storage, and use of this compound.

Issue 1: Inconsistent or Poor Results in Reactions

Question: My reaction yield is low, or I am observing unexpected side products when using this compound. What could be the cause?

Answer: Low yields or the formation of impurities can often be attributed to the degradation of the starting material. The ester functionality and the pyrazolo[1,5-a]pyridine core can be susceptible to certain conditions.

  • Hydrolysis: The ethyl ester group is prone to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding carboxylic acid. This can be a significant issue if your reaction conditions are not anhydrous or if you are using basic reagents.

  • Thermal Stress: Although specific data is limited, related heterocyclic compounds can decompose at elevated temperatures. If your reaction is run at a high temperature for an extended period, thermal degradation could be a factor.

  • Photodegradation: Exposure to light, particularly UV light, can potentially lead to the degradation of nitrogen-containing heterocyclic compounds.

Troubleshooting Steps:

  • Verify Purity: Before use, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR.

  • Control Reaction pH: If possible, maintain a neutral pH. If your reaction requires basic conditions, consider using non-nucleophilic bases and running the reaction at a lower temperature to minimize hydrolysis.

  • Optimize Temperature and Reaction Time: Monitor your reaction's progress (e.g., by TLC or HPLC) to determine the optimal reaction time and avoid prolonged heating.

  • Protect from Light: Conduct your experiments in amber glassware or protect the reaction vessel from light, especially if the reaction is light-sensitive.

Issue 2: Appearance of a New, More Polar Spot on TLC During Work-up

Question: During the aqueous work-up of my reaction mixture, I observe a new, more polar spot on the TLC plate that corresponds to the consumption of my starting material. What is this new compound?

Answer: This is a strong indication of the hydrolysis of the ethyl ester to the corresponding carboxylic acid, Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Carboxylic acids are significantly more polar than their corresponding ethyl esters, hence their lower retention factor (Rf) on a normal-phase TLC plate. This is particularly common if the work-up involves basic solutions (e.g., washing with sodium bicarbonate or carbonate solutions).

Troubleshooting Steps:

  • Minimize Contact with Base: If a basic wash is necessary, perform it quickly and at a low temperature (e.g., on an ice bath).

  • Use a Milder Base: Consider using a weaker base, such as a dilute solution of sodium bicarbonate, instead of stronger bases like sodium hydroxide or potassium carbonate.

  • Acidify the Aqueous Layer: To confirm the presence of the carboxylic acid, you can acidify the basic aqueous layer and extract it with an organic solvent. The carboxylic acid should be soluble in the organic layer under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability, the compound should be stored in a tightly sealed container in a dry and cool place. For long-term storage, refrigeration (2-8 °C) is recommended. It is also advisable to protect it from light.

Q2: Is this compound sensitive to moisture?

A2: Yes, due to the presence of the ethyl ester group, the compound is susceptible to hydrolysis in the presence of moisture, which can lead to the formation of the corresponding carboxylic acid. It is important to handle the compound in a dry environment and store it in a desiccated container.

Q3: Can I heat this compound? What is its thermal stability?

Q4: How can I check for the degradation of my this compound sample?

A4: The most effective way to assess the purity and detect degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Thin-Layer Chromatography (TLC) can also be a quick way to check for the presence of more polar impurities, such as the hydrolyzed carboxylic acid. Proton NMR spectroscopy can also be used to detect the disappearance of the characteristic ethyl group signals and the appearance of a carboxylic acid proton signal.

Q5: What are the likely degradation pathways for this compound?

A5: The most probable degradation pathway under common experimental conditions is the hydrolysis of the ethyl ester to the carboxylic acid. Other potential pathways, especially under stress conditions, could include photolytic degradation of the heterocyclic ring system or thermal decomposition.

Data Presentation

Currently, there is a lack of publicly available quantitative stability data for this compound. The following table provides a template for how such data, once determined experimentally, could be presented.

Table 1: Hypothetical Stability Data for this compound

ConditionParameterValueDegradation Product(s)
Hydrolytic Stability
pH 3 (40 °C, 7 days)% Degradation< 5%Pyrazolo[1,5-a]pyridine-3-carboxylic acid
pH 7 (40 °C, 7 days)% Degradation< 2%Not Detected
pH 9 (40 °C, 7 days)% Degradation~15%Pyrazolo[1,5-a]pyridine-3-carboxylic acid
Photostability
ICH Q1B Option 2% Degradation~10%Unidentified polar degradants
(Solid state)
Thermal Stability
60 °C (Solid, 14 days)% Degradation< 3%Not Detected
TGA Onset Temp.Temperature~250 °C-

Note: The data in this table is for illustrative purposes only and should be determined experimentally.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical capabilities.

1. Protocol for Forced Hydrolysis Study

This protocol is designed to determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, HPLC grade water, HPLC grade acetonitrile, buffers (pH 4, 7, 9).

  • Procedure:

    • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • In separate vials, mix an aliquot of the stock solution with 0.1 M HCl, 0.1 M NaOH, and buffered solutions at pH 4, 7, and 9.

    • Incubate the vials at a controlled temperature (e.g., 40 °C or 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

2. Protocol for Photostability Study (as per ICH Q1B Guidelines)

This protocol assesses the stability of the compound when exposed to light.[1][2][3][4][5]

  • Materials: this compound, photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (a cool white fluorescent lamp and a near-UV lamp), quartz or suitable transparent containers.

  • Procedure:

    • Place a known amount of the solid compound in a thin layer in a transparent container.

    • Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

    • Place both the exposed and control samples in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After the exposure, analyze both the exposed and control samples by a stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify any photodegradation products.

3. Protocol for Thermal Stability Study

This protocol evaluates the stability of the compound under dry heat conditions.

  • Materials: this compound, oven, TGA/DSC instrument.

  • Procedure (Solid State):

    • Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 60 °C or 80 °C).

    • At specified time points (e.g., 1, 3, 7, 14 days), remove a sample and analyze it by a stability-indicating HPLC method to check for degradation.

  • Procedure (TGA/DSC):

    • Place a small, accurately weighed amount of the compound into the appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).

    • Record the mass loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC) to determine decomposition temperatures and thermal events.

Mandatory Visualization

Hydrolysis_Pathway cluster_conditions Reaction Conditions reactant This compound product Pyrazolo[1,5-a]pyridine-3-carboxylic acid reactant->product H₂O / H⁺ or OH⁻ (Hydrolysis) ethanol Ethanol condition1 Acidic (e.g., HCl) condition2 Basic (e.g., NaOH)

Caption: Proposed hydrolysis pathway of this compound.

Stability_Testing_Workflow cluster_sample Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis photolysis Photolysis (ICH Q1B Light Exposure) start->photolysis thermolysis Thermolysis (Dry Heat) start->thermolysis hplc Stability-Indicating HPLC Analysis hydrolysis->hplc photolysis->hplc thermolysis->hplc characterization Characterize Degradants (LC-MS, NMR) hplc->characterization

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Scale-up Synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound and related derivatives?

A1: Several synthetic strategies are employed for the synthesis of pyrazolo[1,5-a]pyrimidines and pyridines, which can be adapted for this compound. These include:

  • Cyclocondensation Reactions: A prevalent method involves the reaction of 5-aminopyrazoles with β-ketoesters or 1,3-diketones.[1] These reactions can be performed under conventional heating or microwave irradiation.[1]

  • Multi-component Reactions (MCRs): MCRs are valued for their efficiency, atom economy, and ability to generate complex molecules in a single step.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are useful for introducing diverse functional groups onto the pyrazolo[1,5-a]pyrimidine core, enhancing structural diversity.[3]

  • Sonochemical Synthesis: Ultrasound has been utilized as a green chemistry approach to promote the [3+2] cycloaddition reaction for the synthesis of pyrazolo[1,5-a]pyridine derivatives, often providing high yields under catalyst-free conditions.[4][5]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: When scaling up the synthesis, it is crucial to monitor and control the following parameters:

  • Temperature: Exothermic or endothermic events can be more pronounced at a larger scale. Proper heating and cooling systems are essential to maintain the desired reaction temperature.

  • Mixing and Agitation: Efficient mixing is critical to ensure homogeneity, especially in heterogeneous reaction mixtures. Poor mixing can lead to localized "hot spots," side reactions, and reduced yields.

  • Rate of Reagent Addition: The rate of addition of reagents, particularly for exothermic reactions, needs to be carefully controlled to manage heat generation and prevent runaway reactions.

  • Purity of Starting Materials: Impurities in starting materials can have a more significant impact on the reaction outcome and final product purity at a larger scale.

  • Reaction Time: Reaction times may need to be adjusted during scale-up. It is advisable to monitor the reaction progress using techniques like TLC or HPLC.

Q3: What are the recommended purification methods for this compound at an industrial scale?

A3: While laboratory-scale purification often relies on column chromatography, this method can be costly and time-consuming at an industrial scale. The following methods are more suitable for large-scale purification:

  • Recrystallization: This is a highly effective and economical method for purifying solid products. The choice of solvent is critical and should be optimized to provide good recovery of the pure product.

  • Slurry Washes: Washing the crude product with a suitable solvent can effectively remove impurities without the need for a full recrystallization.

  • Distillation (for liquid precursors): If any of the precursors are liquids, distillation is an effective method for purification before their use in the synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Monitor the reaction using TLC or HPLC to ensure it has gone to completion. - Consider extending the reaction time or increasing the temperature, if the reaction is stable under these conditions.
Side reactions- Optimize the reaction temperature. Lowering the temperature may reduce the formation of side products. - Ensure efficient mixing to avoid localized high concentrations of reagents.
Poor quality of starting materials- Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Impure Product Inefficient purification- Optimize the recrystallization solvent system to improve the removal of specific impurities. - Consider a multi-step purification process, such as a slurry wash followed by recrystallization.
Co-precipitation of starting materials or byproducts- Adjust the cooling rate during recrystallization; slower cooling can lead to the formation of purer crystals.
Difficulty with Product Isolation Product is an oil or does not precipitate- If the product is an oil, attempt to induce crystallization by scratching the flask, seeding with a small crystal of the pure product, or cooling to a lower temperature. - If the product remains in solution, consider an alternative workup procedure, such as extraction followed by solvent evaporation and purification by other means.
Runaway Reaction (Exothermic) Poor heat dissipation at a larger scale- Ensure the reactor is equipped with an adequate cooling system. - Control the rate of addition of the limiting reagent to manage the rate of heat generation. - Consider using a more dilute reaction mixture.

Experimental Protocols

General Procedure for Cyclocondensation Synthesis

A representative procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine, which can be adapted for the target molecule, involves the reaction of an aminopyrazole with a β-dicarbonyl compound.[1]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge the 5-aminopyrazole derivative and a solvent (e.g., acetic acid, ethanol).[1][6]

  • Reagent Addition: Slowly add the ethyl 2-formyl-3-oxobutanoate (or a similar β-dicarbonyl compound) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 16 hours), monitoring the reaction progress by TLC.[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Gram-Scale Synthesis Adaptation

A gram-scale synthesis of a related compound, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, was achieved with a good yield (80%). This provides insights into scaling up.[7]

  • Reactants: 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5.0 mmol, 1.640 g), aniline (5.0 mmol, 0.470 g), and a catalytic amount of amorphous carbon-supported sulfonic acid (AC-SO3H) (25 mg).[7]

  • Solvent: Ethanol (10.0 mL).[7]

  • Procedure: The mixture was agitated for 30 minutes at room temperature in a 100 mL flask.[7]

  • Isolation: The product was isolated by filtration and washed with ethanol.[7]

  • Purification: The final product was recrystallized from ethanol.[7]

This example highlights the use of a solid acid catalyst and room temperature conditions, which can be advantageous for scale-up as they are milder and can simplify the workup process.

Visualizations

experimental_workflow start Start reagents Charge Reactor with 5-Aminopyrazole & Solvent start->reagents addition Slow Addition of β-Dicarbonyl Compound reagents->addition reaction Heat to Reflux & Monitor Progress (TLC/HPLC) addition->reaction workup Cool & Isolate Crude Product (Filtration or Evaporation) reaction->workup purification Purify by Recrystallization workup->purification end Final Product purification->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product isolation_issue Isolation Difficulty start->isolation_issue check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion Incomplete Reaction? optimize_temp Optimize Temperature low_yield->optimize_temp Side Reactions? check_purity Check Starting Material Purity low_yield->check_purity Reagent Quality? optimize_purification Optimize Recrystallization Solvent impure_product->optimize_purification induce_crystallization Induce Crystallization (Seeding/Scratching) isolation_issue->induce_crystallization

Caption: A logical flow diagram for troubleshooting common issues in the synthesis process.

References

Technical Support Center: Synthesis of Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare substituted pyrazolo[1,5-a]pyridines?

A1: The most prevalent and versatile method for synthesizing substituted pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles like alkynes and alkenes.[1][2] Other notable methods include the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds and the functionalization of a pre-existing pyrazolo[1,5-a]pyridine core.[3]

Q2: How can I synthesize the N-aminopyridinium ylide precursor?

A2: N-aminopyridinium salts, the precursors to the ylides, are typically synthesized by the N-amination of pyridine derivatives using electrophilic aminating reagents such as hydroxylamine-O-sulfonic acid (HOSA) or O-(diphenylphosphinyl)hydroxylamine (DPPH).[4] The ylide is then generated in situ by treatment with a base.

Q3: What are the key factors influencing the regioselectivity of the [3+2] cycloaddition reaction?

A3: Regioselectivity is a critical challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines. It is primarily influenced by the electronic and steric properties of the substituents on both the N-aminopyridinium ylide and the dipolarophile. The reaction conditions, including the choice of solvent and catalyst, can also play a significant role in directing the regiochemical outcome.

Q4: What are the best general practices for purifying substituted pyrazolo[1,5-a]pyridines?

A4: Purification is typically achieved through standard techniques such as flash column chromatography on silica gel or recrystallization.[5] For column chromatography, common eluent systems include gradients of ethyl acetate in hexane or methanol in dichloromethane.[5] If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the column.[5] For recrystallization, selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is key.[6]

Troubleshooting Guides

Guide 1: Low Yield in [3+2] Cycloaddition Reactions

Problem: My [3+2] cycloaddition reaction for the synthesis of a substituted pyrazolo[1,5-a]pyridine is resulting in a low yield.

Potential Cause Troubleshooting Steps
Inefficient Ylide Formation Ensure the base used is strong enough to deprotonate the N-aminopyridinium salt. Common bases include triethylamine (NEt₃), DBU, and potassium carbonate (K₂CO₃). The choice of base can be critical, and screening different bases may be necessary.[7]
Poor Reactivity of Dipolarophile Electron-deficient alkynes and alkenes are generally more reactive in this cycloaddition. If using an electron-neutral or electron-rich dipolarophile, consider increasing the reaction temperature or using a catalyst to promote the reaction.
Suboptimal Reaction Conditions The solvent can have a significant impact on the reaction. Aprotic solvents like acetonitrile (MeCN) or N-methylpyrrolidone (NMP) are often effective.[1][7] Optimization of reaction time and temperature is also crucial; monitor the reaction by TLC to determine the optimal endpoint.
Decomposition of Reactants or Products N-aminopyridinium ylides can be unstable. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air or moisture. Also, prolonged reaction times at high temperatures can lead to product decomposition.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the troubleshooting guide on side reactions for more information.
Guide 2: Poor Regioselectivity

Problem: The [3+2] cycloaddition is producing a mixture of regioisomers that are difficult to separate.

Potential Cause Troubleshooting Steps
Steric and Electronic Effects The regioselectivity is often governed by the substituents on the pyridine ring and the dipolarophile. Bulky substituents can direct the cycloaddition to the less hindered position. The electronic nature of the substituents also plays a key role; however, predicting the outcome can be complex and may require experimentation with different substitution patterns.
Reaction Conditions Altering the solvent, temperature, or catalyst can sometimes influence the regiochemical ratio. For instance, a change in solvent polarity might stabilize one transition state over another, leading to improved selectivity.
Mediator/Catalyst Choice In some cases, specific mediators like PIDA (phenyliodine diacetate) or TEMPO can influence the regioselectivity of the cycloaddition.[1] Exploring different catalytic systems could provide a solution.
Guide 3: Common Side Reactions

Problem: I am observing unexpected byproducts in my reaction mixture.

Potential Cause Troubleshooting Steps
Dimerization of the Ylide N-aminopyridinium ylides can sometimes dimerize, especially at higher concentrations or in the absence of a reactive dipolarophile. Try adding the ylide precursor slowly to the reaction mixture containing the dipolarophile to maintain a low concentration of the ylide.
Formation of Isomeric Bicyclic Compounds Depending on the reaction conditions and substrates, other bicyclic products, such as imidazo[1,2-a]pyridines, could potentially form. Careful characterization of byproducts (e.g., by NMR and MS) is essential to identify these side reactions.
Oxidation/Decomposition If the reaction is run in the presence of an oxidant (like PIDA or even atmospheric oxygen), over-oxidation or decomposition of the starting materials or product can occur.[1] Ensure the stoichiometry of the oxidant is carefully controlled and that the reaction is not run for an excessive amount of time.

Experimental Protocols

Protocol 1: Synthesis of a 2,3-Disubstituted Pyrazolo[1,5-a]pyridine via [3+2] Cycloaddition

This protocol is adapted from a literature procedure for the synthesis of functionalized pyrazolo[1,5-a]pyridines.[1]

Materials:

  • N-aminopyridinium salt (1.0 eq)

  • α,β-unsaturated carbonyl compound (1.2 eq)

  • Phenyliodine diacetate (PIDA) (1.5 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the N-aminopyridinium salt and the α,β-unsaturated carbonyl compound in DCM, add PIDA in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve N-aminopyridinium salt and α,β-unsaturated carbonyl in DCM add_pida Add PIDA start->add_pida 1 stir Stir at RT, monitor by TLC add_pida->stir 2 quench Quench with Na₂S₂O₃ (aq) stir->quench 3 extract Extract with DCM quench->extract 4 dry Dry and Concentrate extract->dry 5 purify Column Chromatography dry->purify 6 product Pure Product purify->product

Caption: Experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.

troubleshooting_low_yield cluster_ylide Ylide Formation cluster_dipolarophile Dipolarophile Reactivity cluster_conditions Reaction Conditions start Low Yield Observed check_ylide Check Ylide Formation start->check_ylide check_dipolarophile Evaluate Dipolarophile start->check_dipolarophile check_conditions Optimize Conditions start->check_conditions base_strength Is the base strong enough? check_ylide->base_strength electronics Is it electron-deficient? check_dipolarophile->electronics solvent Screen aprotic solvents (MeCN, NMP) check_conditions->solvent base_screen Screen different bases (e.g., NEt₃, DBU, K₂CO₃) base_strength->base_screen temp_catalyst Increase temperature or add a catalyst electronics->temp_catalyst time_temp Optimize reaction time and temperature solvent->time_temp

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Optimization of Palladium-Catalyzed Synthesis of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed synthesis of pyrazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction to form a pyrazolopyridine is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in palladium-catalyzed reactions for pyrazolopyridine synthesis is a common challenge that can often be resolved by systematically evaluating the following critical parameters:

  • Catalyst System (Palladium Precursor and Ligand): The choice of the palladium source and, more importantly, the ligand is crucial for activating the C-X (C-Cl, C-Br, etc.) and N-H or C-B bonds. Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging substrates.[1] Consider switching to more active catalytic systems, especially those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2]

  • Base Selection: The base plays a critical role in the catalytic cycle. Its strength, solubility, and compatibility with your substrates are key. For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu are common, but weaker bases may be necessary for substrates with sensitive functional groups.[4]

  • Solvent Choice: The solvent must dissolve the reactants and facilitate the catalytic cycle. Aprotic solvents like dioxane, toluene, and THF are commonly used.[5] In some cases, particularly for Suzuki reactions, the addition of water as a co-solvent can be beneficial for dissolving inorganic bases.[6]

  • Reaction Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[3] For thermally sensitive substrates, lower temperatures with a more active catalyst system might be necessary.

  • Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation (formation of palladium black).[3] It is crucial to use properly degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with your desired cross-coupling. Here are some of the most common:

  • Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. To mitigate this, use anhydrous solvents and reagents where possible, and consider using boronic esters (e.g., pinacol esters), which are more stable.[5]

  • Homocoupling: This is the self-coupling of your starting materials (e.g., aryl halide with itself or boronic acid with itself). This is often promoted by the presence of oxygen, so rigorous degassing is essential.[5] Using bulky ligands can also disfavor homocoupling.

  • Hydrodehalogenation: This is the replacement of the halogen on your starting material with a hydrogen atom. This can occur via various pathways, and optimizing the ligand and base combination can help to suppress it.

  • Formation of Regioisomers: When using unsymmetrical starting materials, the formation of different regioisomers is possible. The choice of catalyst, ligand, and solvent can sometimes influence regioselectivity. Careful analysis of the literature for similar substrate systems is recommended.[7]

Q3: How do I choose the optimal ligand for my pyrazolopyridine synthesis?

A3: Ligand selection is critical and often substrate-dependent. Here are some general guidelines:

  • For less reactive aryl chlorides: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the challenging oxidative addition step.[2]

  • For sterically hindered substrates: Bulky ligands can also be beneficial as they can promote reductive elimination.

  • For C-N bond formation (Buchwald-Hartwig): Bidentate phosphine ligands like BINAP and DPPF were early developments that showed good results.[1] More recently, a wide variety of specialized ligands have been developed to handle a broader scope of amines and aryl halides.

  • Pyrazole-based ligands: Pyrazole-containing ligands have also been developed and shown to be effective in stabilizing the palladium catalyst.[8]

A screening of several ligands is often the most practical approach to identify the best performer for a specific transformation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide provides a step-by-step approach to troubleshooting low yields in the palladium-catalyzed synthesis of pyrazolopyridines.

LowYieldTroubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Fresh/purified reagents check_reagents->sub_reagents optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions Correct sub_conditions Degas solvents thoroughly Inert atmosphere Optimize Temperature check_conditions->sub_conditions optimize_base_solvent 4. Optimize Base & Solvent optimize_catalyst->optimize_base_solvent Still Low Yield sub_catalyst Screen bulky phosphine ligands (e.g., SPhos, XPhos) Increase catalyst loading optimize_catalyst->sub_catalyst success Reaction Successful optimize_base_solvent->success Yield Improved sub_base_solvent Screen bases (K₃PO₄, Cs₂CO₃, NaOtBu) Screen solvents (Dioxane, Toluene, THF) optimize_base_solvent->sub_base_solvent sub_reagents->check_conditions Re-run reaction sub_conditions->optimize_catalyst Re-run reaction sub_catalyst->optimize_base_solvent Re-run reaction sub_base_solvent->success Re-run reaction

Caption: Decision tree for addressing regioselectivity issues.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from literature for the palladium-catalyzed synthesis of pyrazolopyridines and related heterocycles. This data can serve as a starting point for your own optimizations.

Table 1: Optimization of Base and Solvent for Suzuki Cross-Coupling

EntryBaseSolventConversion (%)
1KOHEtOH/H₂O99
2K₃PO₄EtOH/H₂O95.2
3K₂CO₃EtOH/H₂O92.5
4Et₃NEtOH/H₂O85.7
5KOHMeCN/H₂O90.3
6KOHDMF/H₂O88.6
7KOHDMA/H₂O87.2
Reaction conditions: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol), base (2 mmol), solvent (2 mL, 1:1 mixture), Pd(II) catalyst (0.1 mol%), Microwave at 120°C for 2 min.
[9]
Table 2: Palladium-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines
EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1Pd(OAc)₂DMF1201565
2Pd(OAc)₂Dioxane1201558
3Pd(OAc)₂Toluene1201552
4Pd(OAc)₂Acetonitrile1201545
5Pd(OAc)₂Solvent-free1201581
6Pd(OAc)₂ (5 mol%)Solvent-free1201581
Reaction conditions: β-Halo aldehyde (1.0 mmol), 5-aminopyrazole (1.2 mmol), Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%), K₂CO₃ (2.1 mmol), microwave irradiation.
[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Halopyrazolopyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the halopyrazolopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, or toluene). The concentration is typically in the range of 0.1-0.5 M.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv), the palladium precatalyst, and the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-B(OR)_2 Ar-B(OR)_2 Ar-B(OR)_2->Ar-Pd(II)-Ar'(L_n) Base Base Base->Ar-Pd(II)-Ar'(L_n) activates Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition [(Ar)Pd(L_n)(HNR'R'')]X [(Ar)Pd(L_n)(HNR'R'')]X Ar-Pd(II)-X(L_n)->[(Ar)Pd(L_n)(HNR'R'')]X Amine Coordination Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) [(Ar)Pd(L_n)(HNR'R'')]X->Ar-Pd(II)-NR'R''(L_n) Deprotonation Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L_n)->Ar-NR'R'' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n) HNR'R'' HNR'R'' HNR'R''->[(Ar)Pd(L_n)(HNR'R'')]X Base Base Base->[(Ar)Pd(L_n)(HNR'R'')]X

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides a comparative analysis of three prominent methods for the synthesis of the pyrazolo[1,5-a]pyridine core: metal-free [3+2] cycloaddition, condensation of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, and gold-catalyzed intramolecular cyclization. This comparison aims to assist researchers in selecting the most suitable method based on factors such as efficiency, substrate scope, and reaction conditions.

At a Glance: Comparison of Pyrazolo[1,5-a]pyridine Synthesis Methods

MethodKey FeaturesCatalyst/ReagentsTemperatureReaction TimeYield (%)
Metal-Free [3+2] Cycloaddition Mild, room temperature conditions, broad substrate scope, metal-free.N-methylpyrrolidone (NMP), O₂ (from air)Room Temperature12-24 h60-95
Condensation Reaction One-pot, utilizes readily available starting materials.Acetic acid, O₂130 °C18 h72-95
Gold-Catalyzed Cyclization High efficiency, regioselective C-N bond formation.AuCl₃ (5 mol%)80 °C1-2 h85-95

Synthetic Pathways Overview

The three synthetic strategies offer distinct approaches to the construction of the pyrazolo[1,5-a]pyridine ring system. The metal-free [3+2] cycloaddition represents a highly atom-economical and environmentally friendly option. The condensation reaction provides a straightforward one-pot method from accessible precursors. The gold-catalyzed intramolecular cyclization showcases the power of transition metal catalysis for efficient and regioselective bond formation.

G General Synthetic Strategies for Pyrazolo[1,5-a]pyridines cluster_0 Metal-Free [3+2] Cycloaddition cluster_1 Condensation Reaction cluster_2 Gold-Catalyzed Cyclization A N-Aminopyridine C Pyrazolo[1,5-a]pyridine A->C NMP, O2 (air), RT B α,β-Unsaturated Carbonyl Compound B->C D N-Amino-2-iminopyridine F Pyrazolo[1,5-a]pyridine D->F AcOH, O2, 130°C E 1,3-Dicarbonyl Compound E->F G Pyrazole-substituted Propargyl Alcohol H Pyrazolo[1,5-a]pyridine G->H AuCl3, 80°C

Caption: Overview of the three compared synthetic routes.

Experimental Protocols

Method 1: Metal-Free Oxidative [3+2] Cycloaddition of N-Aminopyridines

This method, developed by Adimurthy and coworkers, describes a metal-free, room-temperature synthesis of functionalized pyrazolo[1,5-a]pyridines.[1][2][3] The reaction proceeds via an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins in N-methylpyrrolidone (NMP) under an oxygen atmosphere.

Experimental Workflow:

G A Combine N-aminopyridine (0.5 mmol) and α,β-unsaturated carbonyl compound (0.6 mmol) in NMP (2 mL) B Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon) A->B C Monitor reaction by TLC B->C 12-24 h D Extract with ethyl acetate C->D E Purify by column chromatography D->E F Obtain pure pyrazolo[1,5-a]pyridine E->F

Caption: Workflow for Metal-Free [3+2] Cycloaddition.

Detailed Protocol: In a round-bottom flask, N-aminopyridine (0.5 mmol) and the α,β-unsaturated carbonyl compound (0.6 mmol) are dissolved in N-methylpyrrolidone (2 mL). The flask is fitted with an oxygen-filled balloon, and the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Method 2: Acetic Acid and O₂-Promoted Condensation

This approach, reported by Al-Tel and colleagues, involves the condensation of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[4] The reaction is promoted by acetic acid under an oxygen atmosphere at elevated temperatures to yield polysubstituted pyrazolo[1,5-a]pyridines.

Experimental Workflow:

G A Combine N-amino-2-iminopyridine (3 mmol) and 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) with acetic acid (6 equiv.) B Stir the mixture at 130°C under an oxygen atmosphere (1 atm) A->B C Monitor reaction by TLC B->C 18 h D Cool to room temperature and concentrate C->D E Purify by recrystallization or column chromatography D->E F Obtain pure pyrazolo[1,5-a]pyridine E->F

Caption: Workflow for Acetic Acid and O₂-Promoted Condensation.

Detailed Protocol: A solution of N-amino-2-iminopyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) is prepared in a sealed vessel. The vessel is charged with oxygen (1 atm), and the reaction mixture is stirred at 130 °C for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by either recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel to give the corresponding pyrazolo[1,5-a]pyridine.

Method 3: Gold-Catalyzed Intramolecular Cyclization

Reddy and coworkers have developed an efficient synthesis of pyrazolo[1,5-a]pyridines through a gold-catalyzed intramolecular 6-endo-dig cyclization of pyrazole-substituted propargyl alcohols. This method provides rapid access to the target compounds with high regioselectivity.

Experimental Workflow:

G A Dissolve pyrazole-substituted propargyl alcohol (1 mmol) in a suitable solvent (e.g., DCE) B Add AuCl3 (5 mol%) to the solution A->B C Stir the reaction mixture at 80°C B->C D Monitor reaction by TLC C->D 1-2 h E Concentrate and purify by column chromatography D->E F Obtain pure pyrazolo[1,5-a]pyridine E->F

Caption: Workflow for Gold-Catalyzed Intramolecular Cyclization.

Detailed Protocol: To a solution of the pyrazole-substituted propargyl alcohol (1 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE), gold(III) chloride (5 mol%) is added. The reaction mixture is stirred at 80 °C for 1-2 hours, with the reaction progress monitored by TLC. After completion of the reaction, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure pyrazolo[1,5-a]pyridine.

Concluding Remarks

The choice of synthetic method for pyrazolo[1,5-a]pyridines will depend on the specific requirements of the researcher. The metal-free [3+2] cycloaddition is an excellent choice for its mild conditions and avoidance of metal catalysts, making it suitable for green chemistry applications. The condensation reaction offers a straightforward, one-pot procedure from readily available starting materials, which is advantageous for rapid library synthesis. The gold-catalyzed intramolecular cyclization provides a highly efficient and regioselective route, ideal for complex target molecules where high yields and short reaction times are paramount. By understanding the nuances of each method, researchers can make an informed decision to best suit their synthetic goals.

References

A Comparative Guide to Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with the search for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles remaining a paramount objective. Among the myriad of heterocyclic systems, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged scaffold" due to its prevalence in biologically active compounds and approved drugs.[1] This guide provides a comprehensive comparison of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, a key derivative of this scaffold, with other prominent heterocyclic frameworks such as indoles, quinolines, and pyrimidines. The following sections present a detailed analysis of their biological activities, physicochemical properties, and ADMET profiles, supported by experimental data and protocols to inform rational drug design and scaffold selection.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are critical determinants of its drug-likeness, influencing solubility, permeability, and ultimately, bioavailability. The this compound scaffold generally exhibits a favorable balance of lipophilicity and polarity.

PropertyThis compoundIndoleQuinolinePyrimidine
Molecular Weight ( g/mol ) 190.20117.15129.1680.09
LogP (calculated) 1.5 - 2.5~2.1~2.0~ -0.1
Topological Polar Surface Area (Ų) 55.715.812.925.8
Hydrogen Bond Donors 0100
Hydrogen Bond Acceptors 4112
Aqueous Solubility Low to ModerateLowLowHigh

Biological Activity: Focus on Kinase Inhibition

The pyrazolo[1,5-a]pyridine scaffold has demonstrated significant potential as a versatile core for the development of potent kinase inhibitors targeting a range of kinases involved in oncology and inflammatory diseases.[2][3] This section compares the inhibitory activity of a representative pyrazolo[1,5-a]pyridine derivative with established kinase inhibitors based on other heterocyclic scaffolds.

ScaffoldRepresentative CompoundTarget Kinase(s)IC50 (nM)Reference
Pyrazolo[1,5-a]pyridine Compound 1 (Derivative)p38<100[3]
Indole SunitinibVEGFR, PDGFR2 - 80
Quinoline BosutinibSrc, Abl1.2
Pyrimidine ImatinibAbl, c-Kit, PDGFR100 - 600

ADMET Profile: A Look at Drug-Like Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical factor in its potential for clinical success. The pyrazolo[1,5-a]pyridine scaffold generally offers good metabolic stability and permeability.

ParameterPyrazolo[1,5-a]pyridine DerivativeIndole-based Drug (e.g., Ondansetron)Quinoline-based Drug (e.g., Chloroquine)Pyrimidine-based Drug (e.g., Imatinib)
Aqueous Solubility ModerateModerateHighLow to Moderate
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Moderate to HighHighModerateLow to Moderate
Human Liver Microsomal Stability (t½, min) > 60Variable (Metabolized by CYPs)> 60~40
Key Characteristics & Considerations Good metabolic stability and permeability. Potential for further optimization.Often subject to extensive metabolism by cytochrome P450 enzymes.Can exhibit lysosomotropism, leading to high volume of distribution.Solubility can be a challenge; often formulated as a salt.

Experimental Protocols

Synthesis of Ethyl 2,5-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxylate

A common synthetic route to access derivatives of the title compound involves the cycloaddition of an N-aminopyridine with an appropriate alkyne.

Materials:

  • 2,5-dimethyl-N-aminopyridinium iodide

  • Ethyl propiolate

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2,5-dimethyl-N-aminopyridinium iodide (1 mmol) in DMF (10 mL), add potassium carbonate (3 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl propiolate (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[4]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add 2.5 µL of the reaction mixture to each well of a 384-well plate.

    • Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate at room temperature for 30-60 minutes.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a compound.[6][7]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the formation of tight junctions.

    • Perform a Lucifer yellow permeability assay to confirm monolayer integrity.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound (at a final concentration, e.g., 10 µM) to the apical (A) or basolateral (B) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.

Visualizations

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Extracellular_Signal->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Pyrazolo_Pyridine_Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_Pyridine_Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 ADMET Profiling Synthesis Synthesis of Pyrazolo[1,5-a]pyridine and other Heterocyclic Analogs Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Kinase Assay (e.g., ADP-Glo) Characterization->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Selectivity_Panel Kinase Selectivity Panel IC50_Determination->Selectivity_Panel Solubility_Assay Aqueous Solubility Selectivity_Panel->Solubility_Assay Permeability_Assay Caco-2 Permeability Solubility_Assay->Permeability_Assay Metabolic_Stability Microsomal Stability Permeability_Assay->Metabolic_Stability

Caption: General experimental workflow for the evaluation of kinase inhibitors.

SAR_Logic Scaffold Pyrazolo[1,5-a]pyridine Core (Essential for Hinge Binding) R1 R1 Substituent (e.g., at C7) - Modulates potency - Affects selectivity - Influences solubility Scaffold->R1 Key Interaction R2 R2 Substituent (e.g., at C3-carboxamide) - Interacts with solvent front - Can improve ADME properties Scaffold->R2 Key Interaction R3 R3 Substituent (e.g., at C2 or C5) - Fine-tunes activity - Can block metabolic sites Scaffold->R3 Key Interaction

References

The Biological Efficacy of Pyrazolo[1,5-a]pyridine-3-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. While ethyl pyrazolo[1,5-a]pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of this class of compounds, the majority of potent biological activity is reported for its corresponding carboxamide derivatives. This guide provides a comparative overview of the biological efficacy of these derivatives, focusing on their antitubercular, anticancer, and anti-inflammatory properties, supported by available experimental data.

Antitubercular Activity

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown remarkable potency against Mycobacterium tuberculosis (Mtb), including drug-susceptible and multi-drug-resistant (MDR) strains. These compounds are noted for their low nanomolar minimum inhibitory concentrations (MIC).

Comparative Antitubercular Activity Data
Compound/DrugTarget/ScaffoldMIC (μg/mL) vs. Mtb H37RvMIC (μg/mL) vs. INH-resistant MtbMIC (μg/mL) vs. RMP-resistant MtbCytotoxicity (CC50 in μM vs. Vero cells)Reference
Compound 6j Pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivative<0.002<0.002<0.002>50[1]
Compound 5k Pyrazolo[1,5-a]pyridine-3-carboxamide0.0050.005-0.09Not Reported>12.5[2]
Hybrid 7 Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid0.0060.003-0.014Not Reported>10[3]
Isoniazid (INH) Standard Antitubercular Drug0.025-0.05---[1]
Rifampicin (RMP) Standard Antitubercular Drug0.05-0.1---[1]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

This assay is a common method for determining the MIC of compounds against M. tuberculosis.

  • Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The culture is grown to mid-log phase and then diluted to a standardized concentration.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The diluted mycobacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: Plates are incubated for another 24 hours.

  • Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Mtb Culture Grow M. tuberculosis H37Rv Culture Inoculation Inoculate Microplates with Mtb Suspension Mtb Culture->Inoculation Compound Prep Prepare Serial Dilutions of Test Compounds Compound Prep->Inoculation Incubation1 Incubate at 37°C (5-7 days) Inoculation->Incubation1 Alamar Blue Add Alamar Blue Reagent Incubation1->Alamar Blue Incubation2 Incubate at 37°C (24 hours) Alamar Blue->Incubation2 Readout Observe Color Change (Blue to Pink) Incubation2->Readout MIC Determination Determine Minimum Inhibitory Concentration (MIC) Readout->MIC Determination

Antitubercular Screening Workflow using MABA.

Anticancer Activity

Certain pyrazolo[1,5-a]pyrimidine-3-carboxylate and pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases implicated in cancer, such as B-Raf and Pim-1.[4][5]

Comparative Anticancer Activity Data
CompoundTargetCell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine Derivative B-Raf KinaseNot SpecifiedPotent Inhibition[5]
Compound 7f DHFRMCF-7 (Breast)< 1[6]
Compound 7 Not SpecifiedA549 (Lung)17.50[4]
Sorafenib (Nexavar®) Multi-kinase inhibitor (including B-Raf)VariousVaries (nM to low µM range)N/A
Experimental Protocol: B-Raf Kinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the B-Raf kinase.

  • Reagent Preparation: Prepare solutions of recombinant B-Raf enzyme, a suitable substrate (e.g., MEK1), ATP, and the test compound in an appropriate kinase buffer.

  • Compound Addition: Add serial dilutions of the test compound to the wells of a microplate.

  • Enzyme and Substrate Addition: Add the B-Raf enzyme and its substrate to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (ELISA) or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: Calculate the concentration of the test compound that results in 50% inhibition of kinase activity (IC50).

cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->BRAF

B-Raf Inhibition in the MAPK/ERK Signaling Pathway.

Anti-inflammatory Activity

Derivatives of the pyrazolo[1,5-a]quinazoline and pyrazole scaffolds have demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[7][8][9][10][11] While specific data for this compound is limited, related structures show promise. For instance, some ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema models.[7][8]

Comparative Anti-inflammatory Activity Data
CompoundTarget/AssayActivityReference
Compound 13i NF-κB Inhibition (LPS-induced)IC50 < 50 µM[9][10][11]
Compound 16 NF-κB Inhibition (LPS-induced)IC50 < 50 µM[9][10][11]
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) Carrageenan-induced paw edemaSignificant inhibition[7][8]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) Carrageenan-induced paw edemaSignificant inhibition[7][8]
Experimental Protocol: NF-κB Reporter Assay

This cell-based assay is used to screen for inhibitors of the NF-κB signaling pathway.

  • Cell Culture: Use a cell line (e.g., THP-1Blue monocytes) that is stably transfected with an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.

  • Detection: Measure the activity of the reporter protein in the cell culture supernatant using a suitable substrate.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NF-κB activity.

cluster_workflow NF-κB Inhibition Assay Workflow CellCulture Culture NF-κB Reporter Cell Line Treatment Treat Cells with Test Compounds CellCulture->Treatment Stimulation Induce with LPS Treatment->Stimulation Incubation Incubate to Allow Reporter Expression Stimulation->Incubation Detection Measure Reporter Activity Incubation->Detection Analysis Calculate IC50 Detection->Analysis Inhibitor Pyrazolo-derivative Inhibitor Inhibitor->Treatment

Workflow for Screening NF-κB Inhibitors.

Conclusion

The pyrazolo[1,5-a]pyridine-3-carboxylate scaffold and its derivatives, particularly the carboxamides, represent a highly promising class of compounds with potent antitubercular, anticancer, and anti-inflammatory activities. The data presented in this guide highlights the significant potential of these molecules in drug discovery and development. Further optimization of this scaffold could lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyridine-3-carboxylate Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its derivatives, particularly those with an ethyl pyrazolo[1,5-a]pyridine-3-carboxylate moiety, have shown promise in targeting a range of kinases implicated in diseases such as cancer and inflammation. A critical aspect of the preclinical development of these inhibitors is understanding their selectivity and cross-reactivity profile, as off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning.

This guide provides a comparative analysis of the cross-reactivity of inhibitors based on the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffold. The data presented here is synthesized from various published studies to offer a broader perspective on the selectivity of this class of compounds.

Quantitative Comparison of Inhibitor Selectivity

The following tables summarize the inhibitory activity (IC50 or Kd values) of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine-based inhibitors against their primary targets and a panel of off-target kinases. This data highlights the varying degrees of selectivity achieved through chemical modifications of the core scaffold.

Table 1: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitor (CPL302415) [1]

Kinase IsoformIC50 (nM)Selectivity (fold vs PI3Kδ)
PI3Kδ181
PI3Kα142279
PI3Kβ254701415
PI3Kγ16902939

Table 2: Selectivity Profile of a Macrocyclic Pyrazolo[1,5-a]pyrimidine-based Pan-Trk Inhibitor (LPM4870108) [2]

Kinase TargetEnzymatic IC50 (nM)Cellular IC50 (nM)
TrkA2.4 ± 0.30.6 ± 0.1 (Ba/F3 ETV6-NTRK1)
TrkC0.2 ± 0.1-
TrkA G595R3.5 ± 0.57.7 ± 0.5 (Ba/F3 ETV6-NTRK1 G595R)
ALK182.0 ± 14.2-
Ros11.0 ± 0.32.3 ± 0.3 (Ba/F3 SLC34A2-Ros1)

Table 3: Selectivity of a Pyrazolo[1,5-a]pyrimidine-based Casein Kinase 2 (CK2) Inhibitor (IC20) [3]

Kinase TargetKd (nM)
CK212
Off-targetsExclusively selective for CK2 in a broad kinase panel screen

Table 4: Inhibitory Profile of a Pyrazolo[1,5-a]pyrimidine-based EGFR Kinase Inhibitor (Compound 9b) [4]

Kinase TargetIC50 (nM)
EGFR8.4

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the significance of cross-reactivity data. The following diagrams illustrate a common signaling pathway targeted by these inhibitors and a general workflow for assessing kinase inhibitor selectivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., Trk, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis KinasePanel Kinase Panel Screening (e.g., >400 kinases) SelectivityProfile Selectivity Profile Generation KinasePanel->SelectivityProfile PrimaryAssay Primary Target Assay (e.g., TR-FRET, ADP-Glo) DoseResponse Dose-Response Curves (IC50 Determination) PrimaryAssay->DoseResponse DoseResponse->SelectivityProfile CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) SAR Structure-Activity Relationship (SAR) Analysis CellViability->SAR TargetEngagement Target Engagement Assay (e.g., Western Blot, NanoBRET) TargetEngagement->SAR SelectivityProfile->SAR Compound Test Compound (Pyrazolo[1,5-a]pyridine derivative) Compound->KinasePanel Compound->PrimaryAssay Compound->CellViability Compound->TargetEngagement

References

A Comparative Guide to the Preclinical Evaluation of Pyrazolo[1,5-a]pyridine Compounds: In Vitro Efficacy vs. In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory properties. The transition from a promising in vitro hit to a viable in vivo candidate is a critical step in the drug discovery pipeline. This guide provides an objective comparison of in vitro and in vivo studies of pyrazolo[1,5-a]pyridine compounds, supported by experimental data and detailed methodologies to aid researchers in navigating this crucial translational gap.

Data Presentation: A Comparative Analysis of Preclinical Data

The following tables summarize quantitative data from representative studies on pyrazolo[1,5-a]pyridine compounds, highlighting the correlation and potential disparities between in vitro potency and in vivo efficacy.

Table 1: In Vitro and In Vivo Activity of a Pyrazolo[1,5-a]pyridine-based PI3Kα Inhibitor

Compound IDIn Vitro Potency (p110α IC50)Cellular Activity (MCF-7 Cell Proliferation IC50)In Vivo ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 5x 0.9 nM1.2 µMHCT-116 Xenograft50 mg/kg, p.o., daily58%[1]

Table 2: In Vitro and In Vivo Performance of a Pyrazolo[1,5-a]pyrimidine-based CDK2 Inhibitor

Compound IDIn Vitro Potency (CDK2 IC50)Cellular Activity (A2780 Cell Proliferation IC50)In Vivo ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 15j 2 nM0.2 µMA2780 Xenograft100 mg/kg, p.o., daily65%[2]

Table 3: In Vitro Antiproliferative Activity of Pyrazolo[1,5-a]pyridinylpyridine Derivatives

Compound IDHCT-116 IC50 (µM)U-87 MG IC50 (µM)MCF-7 IC50 (µM)In Vivo Model (for Compound 1c)Dosing Regimen (for Compound 1c)Tumor Inhibition Rate (for Compound 1c)Reference
Compound 1c 0.871.242.15Sarcoma S-18020 mg/kg, i.p., daily52.3%[3]
Compound 2d 0.560.981.54Not ReportedNot ReportedNot Reported[3]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are fundamental to the validation of research findings. Below are representative protocols for the key in vitro and in vivo assays cited in the tables above.

In Vitro Assays

1. PI3Kα (p110α) Enzyme Inhibition Assay (Biochemical Assay)

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the p110α catalytic subunit of PI3K. The activity is typically quantified by measuring the amount of ADP produced from ATP during the phosphorylation of phosphatidylinositol (PI).

  • Protocol:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 0.05% CHAPS, and 1 mM DTT.

    • Add 2 µL of the test compound in DMSO to the wells of a 384-well plate.

    • Add 10 µL of p110α/p85α enzyme solution (e.g., 2.5 ng/µL) in reaction buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a substrate mix containing 10 µM PI and 10 µM ATP in reaction buffer.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the generated ADP using a commercial kit such as ADP-Glo™ (Promega).

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.[4]

2. Cell Proliferation (MTT) Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5]

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A2780, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine compound and incubate for 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Assays

1. Human Tumor Xenograft Model (HCT-116)

  • Principle: This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to evaluate the anti-tumor efficacy of a test compound.[6]

  • Protocol:

    • Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.

    • Animal Model: Use 6-8 week old female athymic nude mice.

    • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.[7]

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Compound Administration: Administer the pyrazolo[1,5-a]pyridine compound (e.g., suspended in 0.5% methylcellulose) and vehicle control to the respective groups via oral gavage (p.o.) or intraperitoneal injection (i.p.) at the specified dose and schedule.

    • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).

    • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyridine compounds and a typical experimental workflow for their preclinical evaluation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Compound Pyrazolo_Pyridine->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyridine compound.

Experimental_Workflow InVitro_Screening In Vitro Screening Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) InVitro_Screening->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., MTT Proliferation) InVitro_Screening->Cellular_Assay Lead_Selection Lead Compound Selection Biochemical_Assay->Lead_Selection Cellular_Assay->Lead_Selection InVivo_Studies In Vivo Studies Lead_Selection->InVivo_Studies Xenograft_Model Xenograft Model (e.g., HCT-116) InVivo_Studies->Xenograft_Model Efficacy_Evaluation Efficacy & Tolerability Evaluation Xenograft_Model->Efficacy_Evaluation PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Xenograft_Model->PK_PD_Analysis Candidate_Selection Preclinical Candidate Selection Efficacy_Evaluation->Candidate_Selection PK_PD_Analysis->Candidate_Selection

Caption: A generalized workflow for the preclinical evaluation of pyrazolo[1,5-a]pyridine compounds.

References

Pyrazolopyridine Derivatives: A Comparative Analysis of Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to the extensive exploration of heterocyclic compounds, among which pyrazolopyridine derivatives have emerged as a promising class. Structurally analogous to purines, these compounds have demonstrated significant anti-proliferative activity across a range of cancer cell lines. Their mechanism of action often involves the inhibition of key cellular processes, including cell cycle progression and signal transduction pathways. This guide provides a comparative analysis of the anti-proliferative activity of various pyrazolopyridine derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of pyrazolopyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of selected pyrazolopyridine derivatives against various human cancer cell lines, as reported in recent literature.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Series 1: Pyrazolo[3,4-c]pyridines
Compound 17MIA PaCa-2 (Pancreatic)low µM range--
Compound 25aPC-3 (Prostate)low µM range--
Compound 26aSCOV3 (Ovarian)low µM range--
Carboxamidine analogueMIA PaCa-2, PC-3, SCOV30.87–4.3--
Series 2: Pyridine Derivatives (CDK2 Inhibitors)
Compound 4HCT-116 (Colon)0.24Roscovitine0.39
Compound 1HCT-116 (Colon)0.57Roscovitine0.39
Compound 8HCT-116 (Colon)0.65Roscovitine0.39
Compound 11HCT-116 (Colon)0.50Roscovitine0.39
Compound 14HCT-116 (Colon)0.93Roscovitine0.39
Various CompoundsMCF-7 (Breast)19.3–55.5Doxorubicin64.8
Various CompoundsHepG2 (Liver)22.7–44.8Doxorubicin24.7
Various CompoundsA549 (Lung)36.8–70.7Doxorubicin58.1
Series 3: Pyridopyrazolo-triazines
Compound 5aMCF-7 (Breast)3.89Doxorubicin4.17
Compound 6aHCT-116 (Colon)12.58Doxorubicin5.23
Compound 6aMCF-7 (Breast)11.71Doxorubicin4.17
Series 4: Pyrazolo[3,4-d]pyrimidines
Compound 1dMCF-7 (Breast)1.74Doxorubicin-
Compound 1aA549 (Lung)- (induces apoptosis at 2.0-4.0 µM)--

Data compiled from multiple sources, showcasing the potent activity of novel pyrazolopyridine derivatives against various cancer cell lines.[1][2][3][4]

Experimental Protocols

The evaluation of anti-proliferative activity is a critical step in the discovery of new anti-cancer agents. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol for Anti-Proliferative Activity

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazolopyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours. A control group treated with the vehicle (e.g., DMSO) alone is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

Many pyrazolopyridine derivatives exert their anti-proliferative effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs). The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis. The diagram below illustrates a simplified workflow for identifying and characterizing the mechanism of action of these compounds.

G cluster_0 In Vitro Screening cluster_1 Hit Identification & SAR cluster_2 Mechanism of Action Studies cluster_3 Outcome A Pyrazolopyridine Derivatives Library C Anti-proliferative Assay (e.g., MTT) A->C B Cancer Cell Line Panel B->C D Identify Potent Compounds (Low IC50) C->D E Structure-Activity Relationship (SAR) Studies D->E F Kinase Inhibition Assays (e.g., CDK2) E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assays (e.g., Annexin V) G->H I Lead Compound for Further Development H->I

Figure 1. Workflow for the discovery and characterization of pyrazolopyridine-based anti-cancer agents.

The workflow begins with screening a library of compounds for anti-proliferative activity. Potent compounds are then selected for structure-activity relationship studies to optimize their efficacy. Subsequent mechanistic studies, such as kinase inhibition and cell cycle analysis, elucidate how these compounds exert their effects, leading to the identification of promising lead candidates for further development. The inhibition of kinases like CDK2 by pyrazolopyridine derivatives has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the G1/S phase transition.[2] This ultimately triggers programmed cell death, or apoptosis.

References

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a potential drug candidate. Among the myriad of privileged structures, the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine bicyclic systems have garnered significant attention due to their versatile synthetic accessibility and broad spectrum of biological activities. This guide provides an objective, data-driven comparison of these two prominent scaffolds to aid in the rational design of novel therapeutics.

This comprehensive analysis delves into the synthesis, physicochemical properties, and diverse biological applications of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Isosteres

While pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine are isosteres, the differing placement of the nitrogen atoms in the five-membered ring imparts distinct electronic and steric characteristics, influencing properties such as basicity, lipophilicity, and solubility. A comprehensive compilation of experimental data for the parent scaffolds and representative derivatives is presented below.

PropertyPyrazolo[1,5-a]pyridineImidazo[1,2-a]pyridineReference
Molecular Formula C₇H₆N₂C₇H₆N₂[1][2]
Molecular Weight 118.14 g/mol 118.14 g/mol [3][4]
pKa 3.03 (for a carboxylic acid derivative)6.6 (for the parent scaffold)[5][6]
XLogP3 1.11.1[3][7]
Aqueous Solubility Generally considered to have poor solubility, often requiring formulation strategies.Also known to have solubility challenges, which can be addressed through chemical modification.[8][9][10]
Polar Surface Area 17.3 Ų17.3 Ų[6]
Hydrogen Bond Acceptors 11[6]
Hydrogen Bond Donors 00[6]

Synthetic Strategies: Building the Core

Both scaffolds are accessible through a variety of synthetic routes, often starting from readily available precursors. The choice of synthetic strategy is typically dictated by the desired substitution pattern.

Synthesis of Pyrazolo[1,5-a]pyridines

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the cyclocondensation of 3-aminopyrazoles with various 1,3-bielectrophilic partners, such as β-dicarbonyl compounds.

G General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidine Core A 3-Aminopyrazole Derivative C Cyclocondensation Reaction A->C B 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) B->C D Pyrazolo[1,5-a]pyridine Core C->D

General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Synthesis of Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine scaffold is frequently achieved through the reaction of 2-aminopyridines with α-haloketones, a method known as the Tschitschibabin reaction. Multicomponent reactions have also emerged as a powerful tool for the one-pot synthesis of diverse derivatives.

G General Synthetic Workflow for Imidazo[1,2-a]pyridine Core A 2-Aminopyridine Derivative C Cyclization Reaction A->C B α-Haloketone or other electrophile B->C D Imidazo[1,2-a]pyridine Core C->D

General synthetic workflow for the imidazo[1,2-a]pyridine core.

Biological Activities: A Head-to-Head Comparison

Both scaffolds have proven to be fertile ground for the discovery of potent bioactive molecules across a range of therapeutic areas. Below is a comparative summary of their performance in key biological applications.

As Kinase Inhibitors

The pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine cores are recognized as "hinge-binding" motifs, capable of interacting with the ATP-binding site of various kinases. This has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and other diseases.[11]

Kinase TargetPyrazolo[1,5-a]pyridine Derivative IC₅₀ (nM)Imidazo[1,2-a]pyridine Derivative IC₅₀ (nM)Reference
p110α (PI3K) 0.92.8[12][13]
TrkA 1.9-[14]
TrkB 3.1-[14]
TrkC 2.3-[14]
Aurora A -0.02 (Kd)[15][16]
Aurora B -0.03 (Kd)[15][16]
FLT3-ITD -Sub-micromolar[17]
c-KIT -Nanomolar range[18]

Note: Direct comparison is challenging due to variations in assay conditions and specific derivatives tested. The data presented is for representative potent compounds.

As Antimicrobial Agents

Derivatives of both scaffolds have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.

OrganismPyrazolo[1,5-a]pyrimidine Derivative MIC (µM)Imidazo[1,2-a]pyridine Derivative MIC (µM)Reference
M. tuberculosis H37Rv 2.6<0.03 - 2.2[19][20][21]
S. aureus -3.125 - 6.25 (µg/mL)[22]
E. coli 1.95 (µg/mL)-[23]
Gram-positive bacteria 0.125 - 0.50 (µg/mL)Active[24][25]
Gram-negative bacteria 0.062 - 0.50 (µg/mL)Active[24][25]

Note: MIC values are highly dependent on the specific derivative and the bacterial/fungal strain tested.

As Fluorescent Probes

The rigid, planar structures of both scaffolds provide a foundation for the development of fluorescent molecules. Their photophysical properties can be tuned by the introduction of various substituents, making them valuable tools for cellular imaging and sensing applications.

PropertyPyrazolo[1,5-a]pyridine DerivativeImidazo[1,2-a]pyridine DerivativeReference
Quantum Yield (Φ) 0.01 - 0.970.22 - 0.61[26][27][28]
Emission Maxima Blue to greenish-yellowBlue region[28][29]
Applications pH sensing, lipid droplet imagingIon sensing (Fe³⁺, Hg²⁺), cellular imaging[5][30][31]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of these scaffolds.

General Protocol for Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

G Workflow for In Vitro Kinase Inhibition Assay A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound (serial dilutions) B Reaction Setup (384-well plate): - Add Test Compound/DMSO - Add Kinase/Substrate mix A->B C Initiate Kinase Reaction: - Add ATP solution B->C D Incubate at Room Temperature C->D E Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent D->E F Generate Luminescent Signal: - Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 value G->H

Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, a solution containing the kinase and its substrate, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by the addition of 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

G Workflow for Broth Microdilution Assay A Prepare Materials: - Bacterial/Fungal Culture - Growth Medium - Test Compound (serial dilutions) - 96-well plate B Prepare Inoculum: - Adjust culture to 0.5 McFarland standard A->B C Plate Setup: - Add serial dilutions of test compound - Add inoculum to each well B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: - Observe for visible growth - Lowest concentration with no growth is the MIC D->E

Workflow for the Broth Microdilution Assay.

Materials:

  • Bacterial or fungal strain

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in the growth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve the desired final inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

Both pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds are privileged structures in medicinal chemistry, each offering a unique set of properties and synthetic advantages. The choice between these two cores will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The pyrazolo[1,5-a]pyridine scaffold has shown particular promise in the development of highly potent kinase inhibitors and fluorescent probes with tunable properties. The imidazo[1,2-a]pyridine core, with its slightly more basic nature, has been extensively explored for a wide range of biological activities, including potent antimicrobial and kinase inhibitory effects. This guide provides a foundational comparison to inform the strategic selection and optimization of these valuable heterocyclic systems in the pursuit of novel and effective therapeutics.

References

Benchmarking New Pyrazolo[1,5-a]pyridine Derivatives: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of novel pyrazolo[1,5-a]pyridine derivatives against established inhibitors targeting key kinases implicated in cancer and other diseases. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support researchers in evaluating the potential of this promising scaffold in drug discovery.

Performance Data: Head-to-Head Inhibitor Comparison

The inhibitory activities of new pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been evaluated against several critical kinase targets. The data, presented in the tables below, showcases the half-maximal inhibitory concentrations (IC50) of these novel compounds in direct comparison to well-characterized, known inhibitors.

Table 1: Dual CDK2 and TRKA Inhibition

A series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their dual inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). The most potent compounds, 6t and 6s , demonstrated IC50 values comparable to the known inhibitors ribociclib (for CDK2) and larotrectinib (for TRKA)[1].

CompoundTarget KinaseIC50 (µM)Known InhibitorTarget KinaseIC50 (µM)
New Derivative 6t CDK20.09RibociclibCDK20.07
New Derivative 6s TRKA0.23LarotrectinibTRKA0.07
New Derivative 6d CDK2 / TRKA0.55 / 0.57---
New Derivative 6n CDK2 / TRKA0.78 / 0.98---
Table 2: PI3Kγ/δ Inhibition

Novel pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. Compound 20e (IHMT-PI3K-315) , in particular, displayed low nanomolar IC50 values against both isoforms in biochemical assays[2].

CompoundTarget KinaseIC50 (nM)
New Derivative 20e PI3Kγ4.0
PI3Kδ9.1
Table 3: c-Met Kinase Inhibition

Newly synthesized pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against c-Met kinase. Compounds 5a and 5b exhibited IC50 values in the low nanomolar range, comparable to the known c-Met inhibitor cabozantinib[3].

CompoundTarget KinaseIC50 (nM)Known InhibitorTarget KinaseIC50 (nM)
New Derivative 5a c-Met4.27 ± 0.31Cabozantinibc-Met5.38 ± 0.35
New Derivative 5b c-Met7.95 ± 0.17
Table 4: Pim-1 Kinase Inhibition

A series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles were evaluated for their inhibitory activity against Pim-1 kinase. The most potent compounds, 4d , 5d , and 9a , demonstrated sub-micromolar IC50 values, showing greater potency than the known inhibitor quercetin.

CompoundTarget KinaseIC50 (µM)Known InhibitorTarget KinaseIC50 (µM)
New Derivative 5d Pim-10.54QuercetinPim-10.91
New Derivative 4d Pim-10.61
New Derivative 9a Pim-10.68

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the biological context and experimental procedures, the following diagrams illustrate key signaling pathways targeted by these inhibitors and a general workflow for their evaluation.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Pyrazolo_Inhibitor->PI3K inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition.

CDK2_Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry CDK2->S_Phase Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo_Inhibitor->CDK2 inhibits

Caption: CDK2 in G1/S Cell Cycle Transition.

TRKA_Signaling_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA binds & activates RAS_MAPK RAS-MAPK Pathway TRKA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT PLCg PLCγ Pathway TRKA->PLCg Cell_Functions Cell Proliferation, Survival, Differentiation RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions PLCg->Cell_Functions Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo_Inhibitor->TRKA inhibits

Caption: TRKA Signaling Pathway Inhibition.

Experimental_Workflow Synthesis Synthesis of Pyrazolo[1,5-a]pyridine Derivatives Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo, HTRF) Synthesis->Biochemical_Assay IC50 IC50 Determination Biochemical_Assay->IC50 Cell_Based_Assay Cell-Based Assays (e.g., Clonogenic Survival) IC50->Cell_Based_Assay Lead Compounds In_Vivo_Model In Vivo Xenograft Model Cell_Based_Assay->In_Vivo_Model Efficacy_Safety Efficacy and Safety Evaluation In_Vivo_Model->Efficacy_Safety

Caption: Inhibitor Evaluation Workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the novel pyrazolo[1,5-a]pyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol outlines a luminescent ADP detection assay to measure the enzymatic activity of kinases and the inhibitory potential of the test compounds.

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Reconstitute the kinase enzyme and substrate in the 1X kinase reaction buffer to desired concentrations.

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives and known inhibitors in DMSO, followed by dilution in the kinase reaction buffer.

    • Prepare ATP solution at the desired concentration (e.g., 10 µM) in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound solution (or vehicle control).

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a fluorescence-based assay for measuring kinase activity.

  • Reagent Preparation:

    • Prepare 1X enzymatic buffer and supplement with necessary cofactors.

    • Dilute the kinase, biotinylated substrate, and ATP to their working concentrations in the enzymatic buffer.

    • Prepare serial dilutions of the test compounds.

    • Prepare the detection reagents (e.g., europium cryptate-labeled antibody and streptavidin-XL665) in the detection buffer containing EDTA.

  • Enzymatic Reaction:

    • In a low-volume 384-well plate, dispense the test compound or vehicle.

    • Add the biotinylated substrate and the kinase enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time.

  • Detection:

    • Stop the reaction by adding the premixed detection reagents.

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Determine the percentage of inhibition and calculate IC50 values as described for the ADP-Glo™ assay.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor, providing insight into the compound's cytotoxic or cytostatic effects.

  • Cell Seeding:

    • Harvest cancer cells from culture and prepare a single-cell suspension.

    • Count the cells and seed a predetermined number (e.g., 500-1000 cells/well) into 6-well plates.

    • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivative in complete culture medium.

    • Replace the medium in the wells with the medium containing the test compound or vehicle control.

    • Incubate the plates for a period corresponding to several cell doubling times (e.g., 7-14 days), until colonies in the control wells are visible.

  • Colony Staining and Counting:

    • Carefully remove the medium and wash the wells with phosphate-buffered saline (PBS).

    • Fix the colonies with a solution such as 10% formalin or a methanol/acetic acid mixture for 10-15 minutes.

    • Stain the colonies with a 0.5% crystal violet solution for 20-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) * 100.

    • Calculate the surviving fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded * PE/100)).

    • Plot the surviving fraction against the compound concentration to generate a cell survival curve.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead pyrazolo[1,5-a]pyridine derivative in an animal model.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.

    • Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the formulation of the test compound and the vehicle control.

    • Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule.

  • Efficacy and Safety Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the mice throughout the study.

    • The study endpoint is typically reached when tumors in the control group achieve a maximum allowed size or after a predetermined treatment duration.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) at the end of the study.

    • Evaluate any changes in body weight as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further pharmacodynamic and histological analysis.

References

Safety Operating Guide

Proper Disposal of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate as a hazardous chemical. Proper disposal through a licensed waste disposal company is mandatory to ensure personnel safety and environmental protection.

This guide provides detailed procedures for the safe disposal of this compound, synthesized from available safety data for the compound and its close structural analogs. Researchers, scientists, and drug development professionals should adhere to these protocols in conjunction with their institution's specific safety guidelines.

I. Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Handling and disposal require strict adherence to safety protocols to mitigate risks. The primary hazards include irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1]

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, Oral (Harmful)опасностьWarningH302: Harmful if swallowed.P501: Dispose of contents/container to an approved waste disposal plant.[2]
Skin Corrosion/IrritationопасностьWarningH315: Causes skin irritation.[1]P501: Dispose of contents/container to an approved waste disposal plant.[2]
Serious Eye Damage/IrritationопасностьWarningH319: Causes serious eye irritation.[1]P501: Dispose of contents/container to an approved waste disposal plant.[2]
Specific Target Organ ToxicityопасностьWarningH335: May cause respiratory irritation.[1]P501: Dispose of contents/container to an approved waste disposal plant.[2]

II. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Engineering Controls: All handling of the compound, including preparation for disposal, must be conducted in a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: For situations with potential for aerosolization or if not handled in a fume hood, use a NIOSH-approved respirator with appropriate cartridges.[3]

2. Waste Collection and Segregation:

  • Container: Use a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan. Keep in its original container where possible.

3. Disposal of Unused Product and Contaminated Materials:

  • Pure Compound/Residues: Carefully transfer any remaining solid or liquid this compound into the designated hazardous waste container. Avoid creating dust.

  • Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips, gloves) that are contaminated with the compound must be placed in the same hazardous waste container.

  • Empty Containers: "Empty" containers should be treated as hazardous waste as they will retain chemical residue. Dispose of them in the same manner as the unused product. Do not rinse into the drain.[3]

4. Spill Management:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and place the cleaning materials into the hazardous waste container.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

5. Final Disposal:

  • Licensed Waste Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[3]

  • Recommended Disposal Method: Based on data for structurally similar compounds, chemical incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method.[3]

  • Regulatory Compliance: Ensure all disposal activities are in strict accordance with local, state, and federal regulations.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Unused Product or Contaminated Solids waste_type->solid_waste Solid/Contaminated PPE liquid_waste Contaminated Solvents or Solutions waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect Step 3: Place in Labeled Hazardous Waste Container solid_waste->collect liquid_waste->collect spill_clean Absorb with Inert Material, Collect into Waste Container spill->spill_clean storage Step 4: Store Securely in Designated Satellite Accumulation Area collect->storage spill_clean->collect disposal Step 5: Arrange Pickup by Licensed Waste Disposal Service (e.g., for Incineration) storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.